B606003 BDP TMR amine CAS No. 2183473-08-5

BDP TMR amine

Número de catálogo: B606003
Número CAS: 2183473-08-5
Clave InChI: OHIKZADQYCQXNM-UHFFFAOYSA-N
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Descripción

BDP TMR is a dye for TAMRA channel. Unlike original TAMRA, it however possesses very good quantum yield, and therefore high brightness. This derivative contains a primary amine group that can be conjugated with various electrophiles. It can also participate in enzymatic transamination reaction

Propiedades

Número CAS

2183473-08-5

Nombre IUPAC

1,3-dimethyl-2(6-aminohexylaminocarbonyl)-4,4-difluoro-5-(4-methoxyphenyl)borondipyrromethene

InChI

InChI=1S/C27H35BF2N4O2.ClH/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21;/h8-12,14,18H,4-7,13,15-17,31H2,1-3H3,(H,32,35);1H

Clave InChI

OHIKZADQYCQXNM-UHFFFAOYSA-N

SMILES

F[B-]1(F)[N+]2=C(C3=CC=C(OC)C=C3)C=CC2=CC4=C(C)C(CCC(NCCCCCC[NH3+])=O)=C(C)N14.[Cl-]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BDP TMR amine

Origen del producto

United States

Foundational & Exploratory

Photophysical Characterization and Application of BDP TMR Amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Characterization and Application of BDP TMR Amine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BDP TMR (Boron-dipyrromethene Tetramethylrhodamine) Amine represents a significant evolution in fluorophore technology, engineered to supersede traditional Tetramethylrhodamine (TAMRA) dyes. While spectrally matched to the TAMRA channel (Excitation ~545 nm / Emission ~570 nm), BDP TMR utilizes a rigid Bodipy core structure. This structural modification eliminates the rotational relaxation pathways common in rhodamines, resulting in a quantum yield (QY) approaching unity (>0.90) and exceptional photostability.[1]

This guide provides a rigorous technical analysis of this compound, detailing its photophysical properties, a self-validating protocol for quantum yield determination, and a validated bioconjugation workflow.

Technical Specifications & Photophysical Profile

The following data characterizes this compound in spectroscopic-grade methanol. Note the distinct advantage in brightness compared to standard TAMRA.

ParameterThis compoundStandard 5-TAMRAUnit
Excitation Max (

)
545546nm
Emission Max (

)
572579nm
Quantum Yield (

)
0.90 - 0.98 ~0.30 - 0.60Ratio (Photons Out/In)
Extinction Coefficient (

)
~60,000~90,000

Brightness (

)
~54,000~27,000

Stokes Shift 2733nm
Solubility Organic (DMSO, DMF, MeOH)Aqueous/Organic-
Mechanistic Insight: The "Rigid Rotor" Advantage

The superior quantum yield of BDP TMR stems from its molecular rigidity. Traditional rhodamines possess a rotating phenyl ring that allows non-radiative decay of excited state energy (internal conversion). The BDP (Bodipy) core is structurally locked, inhibiting these vibrations and rotations. Consequently, nearly all absorbed photons are released as fluorescence, granting BDP TMR a QY near the theoretical maximum of 1.0.

Protocol: Relative Quantum Yield Determination

Objective: Determine the absolute efficiency of photon conversion for this compound using the Relative Method. Standard: Rhodamine 6G (


 in Ethanol) or Rhodamine B (

in Ethanol).
Experimental Logic (Self-Validating System)

To ensure data integrity, this protocol relies on the Inner Filter Effect Check . By maintaining optical density (OD) below 0.1 at the excitation wavelength, we mathematically eliminate re-absorption artifacts, ensuring a linear relationship between absorbance and emission.

Workflow Diagram

QY_Measurement Start Sample Prep (BDP TMR & Reference) AbsCheck Absorbance Check (Must be < 0.1 OD) Start->AbsCheck Dilution Dilution Series (0.01 - 0.1 OD) AbsCheck->Dilution If OD > 0.1 Emission Integrated Emission Scan (550-700nm) AbsCheck->Emission If OD < 0.1 Dilution->Emission Calc Calculate QY (Slope Method) Emission->Calc

Figure 1: Workflow for relative quantum yield determination, emphasizing the critical optical density threshold to prevent inner filter effects.

Step-by-Step Methodology
  • Preparation of Reference and Sample:

    • Dissolve Rhodamine 6G (Reference) in Ethanol.

    • Dissolve This compound (Sample) in Methanol (or Ethanol).

    • Note: Solvents must be spectroscopic grade to avoid background fluorescence.

  • Absorbance Tuning (The Validity Check):

    • Measure absorbance at the excitation wavelength (e.g., 530 nm).

    • CRITICAL: Adjust concentration so Absorbance is 0.02, 0.04, 0.06, 0.08, and 0.10 .

    • Why? Using a gradient of concentrations (Slope Method) is far more accurate than a single-point measurement.

  • Fluorescence Acquisition:

    • Excitation: 530 nm (Ensure this wavelength excites both dyes).

    • Emission Scan: 540 nm – 750 nm.

    • Slit Widths: Keep constant (e.g., 2 nm) for all measurements.

  • Calculation:

    • Integrate the area under the emission curve (

      
      ) for each sample.
      
    • Plot Integrated Fluorescence Intensity (

      
      ) vs. Absorbance (
      
      
      
      ).
    • Calculate the slope (

      
      ) of the line.[2]
      
    • Apply the equation:

      
      
      Where:
      
      • 
        : Quantum Yield[1][2][3][4][5][6][7][8]
        
      • 
        : Slope of the line (Intensity vs. Absorbance)[2][6]
        
      • 
        : Refractive index of the solvent (Ethanol=1.36, Methanol=1.33)
        
      • 
        : BDP TMR Sample
        
      • 
        : Standard (Rhodamine 6G)
        

Application: Bioconjugation Workflow

This compound contains a primary amine group (


).[9] It is designed to react with activated carboxylic acids (NHS esters) or aldehydes on target biomolecules.

Target: Labeling a small molecule or peptide containing an activated carboxyl group (NHS ester).

Reaction Pathway

Conjugation Reactants Reactants: This compound + Target-NHS Ester Buffer Buffer Conditions: Anhydrous DMSO/DMF + Organic Base (DIPEA) Reactants->Buffer Reaction Nucleophilic Attack (Amine -> Carbonyl) Buffer->Reaction Purification Purification: HPLC or TLC Reaction->Purification Product Final Conjugate: Stable Amide Bond Purification->Product

Figure 2: Chemical pathway for conjugating this compound to an NHS-ester activated target.

Protocol
  • Solvent System: Dissolve this compound in anhydrous DMSO or DMF. Avoid water, as it hydrolyzes the NHS ester on the target molecule.

  • Stoichiometry: Use a 1.2-fold molar excess of this compound relative to the Target-NHS ester to ensure complete labeling of the target.

  • Base Catalysis: Add 3-5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This ensures the amine on the dye remains deprotonated (

    
     rather than 
    
    
    
    ), which is required for nucleophilic attack.
  • Incubation: React for 2–4 hours at room temperature in the dark.

  • Purification:

    • Small Molecules: Use Silica Gel TLC or Reverse-Phase HPLC.

    • Peptides: Use HPLC (C18 column) monitoring absorption at 545 nm.

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Low Fluorescence (Quenching)

    • Cause: BDP dyes are hydrophobic and can form non-fluorescent H-aggregates in aqueous solutions at high concentrations.

    • Solution: Add a co-solvent (DMSO) or a detergent (0.1% Tween-20) if working in aqueous buffers. Ensure the Degree of Labeling (DOL) is not excessive; labeling adjacent sites can force aggregation.

  • Issue: Precipitation during Conjugation

    • Cause: The "Amine" form of BDP TMR is highly lipophilic.

    • Solution: Ensure the reaction solvent is at least 50% organic (DMSO/DMF) before slowly introducing any aqueous buffer.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Retrieved from [Link]

  • Karstens, T., & Kobs, K. (1980). Rhodamine B and Rhodamine 101 as reference substances for fluorescence quantum yield measurements. Journal of Physical Chemistry, 84(14), 1871-1872. Retrieved from [Link]

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8, 1535–1550. Retrieved from [Link]

Sources

Technical Guide: BDP TMR Amine Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP TMR Amine is a bright, photostable Boron-Dipyrromethene (BODIPY) fluorophore engineered to match the spectral channel of Tetramethylrhodamine (TAMRA/TMR).[1] Unlike traditional rhodamines, the BDP core is electrically neutral and lipophilic. This fundamental chemical difference dictates a strict solubility profile: excellent solubility in organic solvents (DMSO, DMF, DCM) but negligible solubility in pure water .

This guide provides the physicochemical grounding and validated protocols required to solubilize, handle, and conjugate this compound effectively, preventing common pitfalls such as microprecipitation and labeling inefficiency.

Physicochemical Profile

To master the solubility of BDP TMR, one must understand its core architecture. Traditional TMR is cationic and relatively water-soluble. BDP TMR, however, is based on a difluoro-boron-dipyrromethene core.

  • Core Character: Hydrophobic, uncharged, planar.

  • Functional Group: Primary Amine (–NH₂) via a linker (typically C6).

  • Spectral Match: Excitation ~542 nm / Emission ~574 nm.[2][3]

  • Key Advantage: High quantum yield (Φ ≈ 0.9 in organics) and resistance to photobleaching.

The Solubility Paradox

Researchers often face a paradox: The dye is water-insoluble, yet it is used to label water-soluble proteins. Explanation: The BDP TMR molecule is hydrophobic.[3] However, once conjugated to a large hydrophilic biomolecule (like an antibody or DNA), the bulk properties of the biomolecule dominate, keeping the conjugate in solution. The critical failure point is the moment of mixing , where the hydrophobic dye must be diluted into the aqueous buffer without crashing out before the reaction occurs.

Solubility Matrix: Solvent Compatibility

The following data aggregates solubility performance across standard laboratory solvents.

Table 1: this compound Solubility Profile

Solvent ClassSpecific SolventSolubility RatingMax Conc. (Est.)Usage Context
Aprotic Polar DMSO (Dimethyl sulfoxide)Excellent > 10 mMPrimary Stock. Preferred for biological applications due to miscibility with water.
Aprotic Polar DMF (Dimethylformamide)Excellent > 10 mMAlternative Stock. Use if downstream reactions are DMSO-sensitive.
Chlorinated DCM (Dichloromethane)Good > 5 mMSynthesis and purification. Volatile; difficult to use for precise biological dosing.
Alcohols Methanol / Ethanol Good ~ 5 mMUseful for small molecule synthesis. Avoid for protein conjugation (denaturation risk).
Aqueous Water / PBS / TRIS Poor / Insoluble < 0.1 mMDo NOT use for stock. Dye will precipitate immediately or form non-reactive aggregates.

Critical Note: While BDP TMR is soluble in alcohols, methanol can compete with amine-reactive esters (like NHS esters) in conjugation reactions. DMSO is the gold standard for stock solutions.

Solvatochromism & Stability

BODIPY dyes are generally less solvatochromic (sensitive to solvent polarity) than coumarins or cyanines. However, the quantum yield (brightness) can fluctuate.

  • Non-Polar/Organic (DCM, Toluene): Maximum Quantum Yield (Φ ~ 0.9+). Sharp emission peaks.

  • Polar Aprotic (DMSO, DMF): High Quantum Yield.[4] Slight red-shift in emission.

  • Aqueous (Post-Conjugation): Fluorescence remains bright, but free dye aggregates in water will undergo fluorescence quenching (self-quenching due to π-π stacking).

    • Diagnostic: If your labeling reaction mixture loses fluorescence intensity or becomes cloudy, the dye has precipitated.

Protocol: Reconstitution & Conjugation

This protocol ensures the dye remains soluble during the critical "mixing" phase. Scenario: Conjugating this compound to an NHS-Ester activated small molecule or protein.

Workflow Diagram

BDP_Solubility_Workflow Start Lyophilized this compound Stock Stock Solution (5-10 mM) Start->Stock Dissolve Solvent Anhydrous DMSO (Grade: >99.9%) Solvent->Stock Check Visual Check: Clear? No particulates? Stock->Check Check->Solvent No (Add more) Mix Dropwise Addition (Vortexing) Check->Mix Yes Target Target Molecule (NHS-Ester / Carboxyl) Buffer Reaction Buffer (Non-Amine, pH 8.3) Target->Buffer Buffer->Mix Reaction Conjugation Reaction (1-2 Hours) Mix->Reaction Final Organic Vol < 10% Purification Purification (Desalting/HPLC) Reaction->Purification

Figure 1: Validated solubilization and conjugation workflow preventing aqueous precipitation.

Step-by-Step Methodology
Step 1: Preparation of Stock Solution
  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation (which degrades the dye).

  • Solvent Choice: Use anhydrous DMSO .

  • Dissolution: Add DMSO to achieve a concentration of 5–10 mM .

    • Calculation: For 1 mg of this compound (MW ≈ 532 g/mol ), add ~188 µL DMSO for a 10 mM solution.

  • Agitation: Vortex vigorously for 30 seconds. Inspect for particulates. The solution should be a clear, vibrant violet/pink.

Step 2: The "Dilution Shock" Management

When adding the organic stock to your aqueous reaction buffer, you risk precipitation.

  • Target Buffer: Ensure your target molecule (e.g., NHS-ester activated peptide) is dissolved in a buffer (e.g., NaHCO₃, pH 8.3).

  • The Rule of 10%: Ensure the final volume of DMSO in the reaction mixture does not exceed 10% (v/v). Ideal is < 5%.

  • Addition Technique:

    • Keep the aqueous phase moving (stir bar or vortex).

    • Add the BDP TMR DMSO stock slowly/dropwise into the aqueous solution.

    • Why? This prevents local regions of high organic concentration and high dye concentration, which induces aggregation.

Step 3: Purification

Post-reaction, unreacted this compound is hydrophobic and may stick to plastic or filtration membranes.

  • For Proteins: Use Gel Filtration (Sephadex G-25) or Spin Desalting Columns. The conjugate will elute first (colored band); free dye may retain on the column or elute later.

  • For Small Molecules: Use Reverse-Phase HPLC (C18 column). Start with low organic % and gradient up to acetonitrile/methanol.

Storage & Stability

  • Lyophilized Solid: Store at -20°C , desiccated, protected from light. Stable for 24 months [1].

  • Stock Solution (DMSO): Store at -20°C for up to 1 month.

    • Caution: DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture. Aliquot the stock into single-use vials to maintain integrity.

References

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews. (General reference for BODIPY core solubility mechanisms).

Sources

Photostability and Application of BDP TMR Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical properties, stability mechanisms, and application protocols for BDP TMR Amine , a specialized Boron-Dipyrromethene (BODIPY) fluorophore.

Executive Summary

This compound (Boron-Dipyrromethene Tetramethylrhodamine analog) represents a critical evolution in fluorophore engineering, designed to overcome the photophysical limitations of traditional rhodamine dyes (e.g., TAMRA, TRITC). While it spectrally mimics Tetramethylrhodamine (Ex/Em: ~542/574 nm), the BDP core confers a neutral, rigid molecular architecture that significantly suppresses non-radiative decay and photobleaching pathways.

This guide addresses the needs of researchers requiring extended imaging windows (e.g., single-molecule tracking, STED microscopy) or specialized conjugation strategies (e.g., enzymatic transamination, carboxyl-labeling) where the amine functional group is the requisite handle.

Part 1: Molecular Architecture & Photophysics

The BDP Core vs. Rhodamine

The superior photostability of BDP TMR stems from its fundamental electronic structure. unlike Rhodamines, which possess a xanthene core that can exist in equilibrium between a fluorescent zwitterion and a non-fluorescent lactone, the BODIPY core is locked in a rigid, planar conformation.

  • Quantum Yield (QY): BDP TMR exhibits a QY near 0.64–0.90 (solvent dependent), significantly higher than TMR (~0.28 in water).

  • Charge Neutrality: The core is uncharged, reducing non-specific binding to cellular membranes and minimizing aggregation-induced quenching (ACQ).

  • Photobleaching Resistance: The lack of a localized charge and the rigidity of the dipyrromethene-boron chelate reduce the rate of intersystem crossing (ISC) to the triplet state, the primary gateway to singlet oxygen (

    
    ) generation and subsequent oxidative bleaching.
    
Quantitative Spectral Comparison

The following table contrasts this compound with standard TAMRA and Alexa Fluor 555.

PropertyThis compoundTAMRA (5-isomer)Alexa Fluor 555
Core Structure Boron-DipyrrometheneRhodamine (Xanthene)Cyanine/Rhodamine Hybrid
Excitation Max (nm) 542546555
Emission Max (nm) 574579565
Extinction Coeff. (

)
~55,000

~90,000

~150,000

Quantum Yield (aq) 0.64 0.280.10
Photostability (Rel.) High (+++++) Low (++)High (++++)
Lifetime (

)
~3–5 ns ~2.3 ns~0.3 ns

Note on Lifetime: The longer fluorescence lifetime of BDP TMR makes it an exceptional candidate for Fluorescence Polarization (FP) assays, where a longer


 allows for greater rotational decorrelation before emission.

Part 2: Mechanisms of Photostability

To understand why BDP TMR is stable, we must visualize the degradation pathway. Photobleaching occurs when the fluorophore enters a long-lived triplet state (


) and reacts with molecular oxygen.
Diagram 1: Photobleaching & Fluorescence Pathway

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (542 nm) S1->S0 Non-radiative Decay T1 Triplet State (T1) (Reactive Intermediate) S1->T1 Intersystem Crossing (ISC) (Suppressed in BDP) Fluo Fluorescence (Emission) S1->Fluo High QY (0.64) T1->S0 Phosphorescence (Rare) Bleach Photobleached Product (Non-fluorescent) T1->Bleach Reaction with ³O₂ -> ¹O₂

Figure 1: Jablonski diagram illustrating the suppression of Intersystem Crossing (ISC) in BDP dyes, which minimizes Triplet State formation and subsequent photobleaching.

Part 3: Experimental Workflows

Conjugation Strategy: Amine-to-Carboxyl

Unlike standard "labeling kits" where the dye is an NHS ester, This compound carries the nucleophile (-NH2). It is designed to label activated carboxyl groups (e.g., on drugs, fatty acids, or C-termini of proteins) or to be used in enzymatic transamination .

Protocol: EDC/NHS Mediated Labeling of Small Molecules

Objective: Conjugate this compound to a target molecule containing a carboxylic acid.

  • Activation:

    • Dissolve the Target-COOH in dry DMSO or DMF.

    • Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of NHS (N-Hydroxysuccinimide).

    • Incubate for 30 minutes at Room Temperature (RT) to form the semi-stable NHS-ester.

  • Conjugation:

    • Add 1.0 equivalent of This compound (dissolved in DMSO).

    • Add Triethylamine (TEA) or DIPEA to adjust pH to ~8.5 (ensure the amine is deprotonated).

    • Incubate for 2–4 hours at RT in the dark.

  • Purification:

    • HPLC: Recommended for small molecules. BDP TMR is hydrophobic; use a C18 column with an Acetonitrile/Water gradient.

    • TLC: For rapid checking (BDP TMR is highly colored; unreacted amine will have a different Rf than the amide conjugate).

Diagram 2: Conjugation Reaction Flow

Conjugation Target Target Molecule (Carboxyl Group -COOH) Intermediate Activated NHS-Ester (Unstable) Target->Intermediate Activation (30 min) Activators EDC / NHS Activators->Intermediate Conjugate Stable Amide Conjugate (Target-BDP TMR) Intermediate->Conjugate Nucleophilic Attack Dye This compound (Nucleophile -NH₂) Dye->Conjugate pH 8.3

Figure 2: Synthetic pathway for coupling this compound to carboxyl-containing targets via EDC/NHS activation.

Validating Photostability: The Bleaching Assay

To empirically verify the stability of your conjugate compared to traditional dyes, perform the following self-validating assay.

Materials:

  • BDP TMR Conjugate vs. TAMRA Conjugate (normalized to same absorbance at excitation wavelength).

  • Mounting Medium: PBS (non-hardening) vs. Commercial Antifade (e.g., ProLong Diamond).

Protocol:

  • Sample Prep: Immobilize conjugates on glass slides (e.g., biotin-streptavidin surface or dried droplet) to prevent diffusion.

  • Acquisition:

    • Use a widefield or confocal microscope.

    • Excitation: 540–550 nm LED/Laser at 100% power (High irradiance is required to force bleaching).

    • Exposure: Continuous illumination or rapid time-lapse (e.g., 1 frame/sec for 300 sec).

  • Analysis:

    • Define Regions of Interest (ROI) over fluorescent aggregates.

    • Background subtract.

    • Plot Normalized Intensity (

      
      ) vs. Time.
      
    • Calculate

      
      :  Time required for intensity to drop to 50%.
      

Expected Result: BDP TMR should exhibit a


 significantly longer (2x–10x) than TAMRA, particularly in the absence of antifade reagents.

Part 4: Advanced Applications

Fluorescence Polarization (FP) Assays

Because BDP TMR has a fluorescence lifetime (


 ns) longer than typical Rhodamines, it is ideal for FP assays detecting ligand-receptor binding.
  • Mechanism: Small drug-dye conjugates rotate rapidly (low polarization). Upon binding a large protein, rotation slows (high polarization).

  • Advantage: The longer lifetime allows more "time" for the rotation to be sensed, increasing the dynamic range of the assay.

Super-Resolution Microscopy (STED)

Stimulated Emission Depletion (STED) microscopy utilizes a high-intensity depletion laser that instantly bleaches weak fluorophores.

  • Suitability: BDP TMR's high resistance to photo-oxidation allows it to withstand the gigawatt intensities of the STED depletion beam (typically 660 nm or 775 nm depending on setup) without rapid permanent destruction.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS ester before amine addition.Ensure DMSO/DMF is anhydrous.[1] Add dye immediately after activation.
Precipitation BDP TMR is hydrophobic.Maintain at least 10–20% organic solvent (DMSO) during reaction.
Fast Bleaching Buffer contains oxidizers or low pH.Use degassed buffers + oxygen scavengers (GLOX). Maintain pH > 7.0.
High Background Hydrophobic interaction with plastics/lipids.Add 0.05% Tween-20 to wash buffers. Use glass-coated plates.

References

  • Lumiprobe Corporation. this compound Product Specification & Spectral Data. Retrieved from

  • Karpenko, I. A., et al. (2015). Novel BODIPY-based fluorescent probes for cell imaging.[] Journal of Photochemistry and Photobiology C: Photochemistry Reviews.

  • Ulrich, G., et al. (2008). The chemistry of fluorescent bodipy dyes: Versatility unsurpassed. Angewandte Chemie International Edition.

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: Syntheses and spectroscopic properties. Chemical Reviews.

  • BenchChem. Tetramethylrhodamine (TMR) Dyes in Scientific Research. Retrieved from

Sources

Navigating the Hydrophobic Landscape of BDP TMR Amine: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction: Beyond the Spectrum

BDP TMR amine is a formidable tool in the molecular imaging and drug development arsenal. As a member of the borondipyrromethene (BODIPY) family, it offers a bright, stable fluorescence in the tetramethylrhodamine (TMR) channel, characterized by a high quantum yield that often surpasses traditional dyes like TAMRA.[1][2] Its primary amine handle provides a convenient attachment point for covalent labeling of proteins, peptides, and other biomolecules.[2][3]

However, the utility of a fluorescent probe is not defined by its photophysical properties alone. The physicochemical characteristics of the dye itself can profoundly influence experimental outcomes. This guide delves into a critical, yet often overlooked, property of this compound: its inherent hydrophobicity. Understanding and managing this property is paramount for achieving reliable bioconjugation, minimizing experimental artifacts in cellular imaging, and accurately predicting the behavior of dye-labeled therapeutics. As we will explore, the nonpolar nature of the BDP TMR core is not a flaw, but a fundamental characteristic that, when properly understood, can be leveraged for success.[4]

Section 1: The Molecular Basis of this compound's Hydrophobicity

The hydrophobic character of this compound is rooted in its core chemical architecture. The fundamental structure is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, a largely planar and aromatic system. This extensive, nonpolar surface area minimizes favorable interactions with water and drives its preference for lipophilic environments.

Key Structural Features Contributing to Hydrophobicity:

  • Borondipyrromethene Core: This rigid, fused-ring system is rich in carbon and hydrogen, presenting a large nonpolar surface that is energetically unfavorable to solvate in water.

  • Alkyl Substituents: The core is typically decorated with multiple methyl or ethyl groups. These alkyl chains further increase the molecule's nonpolar surface area, enhancing its overall hydrophobicity.

  • Electrical Neutrality: The BDP TMR chromophore is electrically neutral, which prevents the strong dipole-ion interactions with water that would enhance solubility.[4] This neutrality also contributes to its ability to permeate cell membranes.[4]

The primary amine group serves as the sole polar feature intended for conjugation. While this group can be protonated to carry a positive charge, its influence is often insufficient to counteract the hydrophobicity of the vast aromatic core, especially at neutral or basic pH.

cluster_BDP This compound Structure Core Hydrophobic Core (Borondipyrromethene) - Planar, Aromatic Rings - Alkyl Substituents Amine Polar Functional Group (-NH2) - Conjugation Site - Can be protonated (-NH3+) Core->Amine Dominant Hydrophobic Character

Caption: Molecular drivers of this compound's properties.

Section 2: Quantifying Hydrophobicity: The Central Role of LogP and LogD

To move from a qualitative description to a quantitative understanding, we use the partition coefficient (LogP) and distribution coefficient (LogD).

  • LogP is the logarithm of the ratio of a compound's concentration in a mixture of two immiscible solvents, n-octanol and water, at equilibrium. It measures the hydrophobicity of a neutral, non-ionizable molecule.

  • LogD is the equivalent ratio for an ionizable compound at a specific pH. It accounts for all species (ionized and non-ionized) and is therefore more relevant for molecules like this compound, which has a basic amine group.[5]

A positive LogP or LogD value indicates a preference for the oily (n-octanol) phase, signifying hydrophobicity. While a precise, experimentally verified LogP/D value for this compound is not consistently published across datasheets, the LogP of parent BODIPY structures provides a reliable benchmark for its hydrophobic nature.

CompoundReported/Calculated LogPImplicationSource
Parent F-BODIPY Scaffold+2.89Strongly Hydrophobic[6]
This compound (estimated)> 2.0Expected to be strongly hydrophobicInferred from scaffold

Causality Behind the Data: A LogP value greater than 0 indicates hydrophobicity. A value nearing +3.0, as seen in the parent scaffold, places the dye firmly in the category of water-insoluble compounds.[6] This directly explains why this compound requires organic solvents like DMSO or DMF for dissolution and stock solution preparation.[1][7] The amine group will cause the LogD to be lower than the LogP at acidic pH (where the amine is protonated), but it will approach the LogP value at physiological pH (7.4) where the primary amine is largely neutral.

Section 3: Practical Implications of Hydrophobicity in Key Applications

An appreciation for the causality—why BDP TMR is hydrophobic—allows us to anticipate and mitigate its impact in experimental settings.

Bioconjugation

The primary use of this compound is conjugation to biomolecules, typically via conversion to an amine-reactive species like an NHS ester. The dye's hydrophobicity is a critical factor in this workflow.

  • Challenge: When a concentrated solution of the hydrophobic dye in an organic solvent (e.g., DMSO) is added to a target protein in an aqueous buffer, the dye can precipitate before the reaction completes, leading to low conjugation efficiency and inconsistent labeling.

  • Field-Proven Insight: To prevent aggregation, the percentage of organic co-solvent in the final reaction mixture must be carefully controlled. It is often a trade-off: enough co-solvent to keep the dye soluble, but not so much that it denatures the target protein. A common starting point is 5-10% (v/v) DMSO or DMF in the final reaction volume. For sensitive proteins, performing the reaction at a lower pH where the amine is protonated can slightly increase aqueous solubility, but may affect the reactivity of the target lysine residues.

Cellular Imaging & Assays

In the context of cell-based experiments, hydrophobicity is a double-edged sword.

  • Advantage (Membrane Permeability): The nonpolar, neutral character of the BODIPY core allows it to readily cross lipid bilayers.[4] This makes BDP TMR-labeled small molecules excellent candidates for intracellular imaging without requiring permeabilization agents.

  • Challenge (Non-Specific Binding): The same forces that drive membrane permeation also promote non-specific binding to hydrophobic pockets in proteins and sequestration within lipid-rich organelles (e.g., the endoplasmic reticulum, lipid droplets).[8] This can create significant background fluorescence and lead to misinterpretation of a labeled molecule's localization. A study of 14 different fluorescent dyes concluded that hydrophobicity was the major determinant for non-specific binding and artifacts in single-molecule tracking experiments.

Drug Development

When BDP TMR is conjugated to a drug candidate, it creates a new molecular entity with distinct physicochemical properties.

  • Impact on Pharmacokinetics: Attaching a large, hydrophobic moiety like BDP TMR will invariably increase the overall hydrophobicity of the parent drug. This can lead to:

    • Reduced aqueous solubility, complicating formulation.

    • Increased plasma protein binding.

    • Altered metabolic pathways and clearance rates.

  • Trustworthiness in Design: It is crucial to characterize the conjugate as a unique compound. One cannot assume that the pharmacological profile of the parent drug will remain unchanged. The fluorescent tag, while essential for visualization, is a significant structural modification.

cluster_hydrophobicity Addressing Hydrophobicity start Project Goal: Label Protein with BDP TMR solubilize 1. Solubilize Dye - Use anhydrous DMSO/DMF - Prepare high-concentration stock start->solubilize reaction_setup 2. Plan Reaction Buffer - Will protein tolerate co-solvent? - Target 5-10% v/v organic solubilize->reaction_setup add_dye 3. Add Dye to Protein - Add dye stock dropwise with vortexing - Avoid 'dumping' to prevent precipitation reaction_setup->add_dye purify 4. Purify Conjugate - Size exclusion or dialysis - Remove free, aggregated dye add_dye->purify validate 5. Validate & Characterize - Degree of Labeling (DOL) - Check for aggregation (DLS) - Functional assay purify->validate end Experiment-Ready Conjugate validate->end

Caption: Workflow for mitigating hydrophobicity issues in bioconjugation.

Section 4: Experimental Protocols for Characterizing Hydrophobicity

For critical applications, particularly in drug development, it may be necessary to experimentally determine the LogD of your BDP TMR-labeled conjugate. Here are two field-proven methodologies.

Protocol 1: Shake-Flask Method for LogD7.4 Determination

This is the gold-standard method for determining the octanol-water distribution coefficient.

Principle: The compound is dissolved and partitioned between n-octanol and a pH 7.4 aqueous buffer. The concentration in each phase is measured by UV-Vis absorbance or fluorescence to calculate the distribution ratio.

Methodology:

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol and PBS by mixing them vigorously in a 1:1 ratio for 24 hours, then allowing the layers to separate completely. This prevents volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound (or its conjugate) in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine 2 mL of the pre-saturated PBS (pH 7.4) and 2 mL of the pre-saturated n-octanol.

    • Add a small, precise volume of the compound stock solution (e.g., 20 µL) to the vial. The final concentration should be within the linear range of your spectrophotometer or fluorometer.

    • Cap the vial tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at low speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove a known volume from the aqueous phase and the n-octanol phase.

    • Measure the absorbance or fluorescence intensity of each sample. Use the appropriate pre-saturated solvent as a blank. BDP TMR has an absorption maximum around 545 nm.[3]

    • If necessary, create a calibration curve in each solvent to convert the measurement to concentration.

  • Calculation (Self-Validating System):

    • Calculate the concentration of the dye in the octanol phase ([Dye]oct) and the aqueous phase ([Dye]aq).

    • The LogD7.4 is calculated as: LogD7.4 = log10 ( [Dye]oct / [Dye]aq )

    • For validation, the total amount of dye recovered from both phases should be >95% of the initial amount added.

Protocol 2: Estimation of Hydrophobicity by Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A compound's retention time on a nonpolar stationary phase (like C18) correlates with its LogP/D. This method is faster than the shake-flask method but is correlative, not absolute.

Methodology:

  • System Setup:

    • Use a C18 analytical column.

    • The mobile phase is typically a gradient of water (or buffer) and an organic solvent like acetonitrile or methanol.

  • Calibration:

    • Inject a series of standard compounds with known LogP values that bracket the expected hydrophobicity of your sample.

    • Run an isocratic elution (constant solvent percentage) and record the retention time (tR) for each standard.

    • Calculate the retention factor, k', for each standard: k' = (tR - t0) / t0 , where t0 is the column dead time.

    • Plot log(k') versus the known LogP values. This should yield a linear relationship.

  • Sample Analysis:

    • Inject your this compound sample under the identical isocratic conditions.

    • Determine its retention factor, k'.

  • Estimation:

    • Using the calibration curve generated in step 2, interpolate the LogP value corresponding to the log(k') of your sample.

Conclusion

The hydrophobic nature of this compound is a defining characteristic that dictates its handling, application, and potential for generating artifacts. By understanding its molecular origins in the borondipyrromethene core, researchers can move from simply using the dye to intelligently deploying it. For scientists and drug developers, this means proactively managing solubility during bioconjugation, critically evaluating background signals in cellular imaging, and rigorously characterizing the physicochemical profile of any BDP TMR-labeled therapeutic. Treating hydrophobicity not as an inconvenience but as a predictable, manageable parameter is the key to unlocking the full potential of this powerful fluorescent probe.

References

  • Horetski, M. S., Frolova, N. S., & Shkumatov, V. M. (2023). Lipophilicity of BODIPY fluorophores and their distribution in 1-octanol–water system. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 59(2), 150-161. [Link]

  • ResearchGate. (2015). The first comparative study of the ability of different hydrophilic groups to water-solubilise fluorescent BODIPY dyes. Retrieved February 10, 2026, from [Link]

  • Ziessel, R., et al. (2015). The first comparative study of the ability of different hydrophilic groups to water-solubilise fluorescent BODIPY dyes. New Journal of Chemistry, 39(9), 7043-7054. [Link]

  • ResearchGate. (2015). The first comparative study of the ability of different hydrophilic groups to water-solubilise fluorescent BODIPY dyes. Retrieved February 10, 2026, from [Link]

  • Montalti, M., et al. (2023). Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics. Chemical Science, 14(18), 4816-4826. [Link]

  • Baker, J. G., et al. (2003). Pharmacology and direct visualisation of BODIPY-TMR-CGP: a long-acting fluorescent beta2-adrenoceptor agonist. British Journal of Pharmacology, 139(2), 232-242. [Link]

Sources

Technical Whitepaper: BDP TMR Amine Storage, Handling, and Conjugation Logic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

BDP TMR (Boron-Dipyrromethene Tetramethylrhodamine analog) Amine is a high-performance fluorophore engineered to replace traditional TAMRA dyes. Unlike rhodamines, which can suffer from pH sensitivity and lower quantum yields in aqueous environments, BDP TMR offers a quantum yield approaching unity (0.95) and exceptional photostability.[1][2][3]

The Amine derivative (


) functions as a nucleophilic building block. It is designed to conjugate with electrophilic targets—specifically activated carboxylic acids (via EDC/NHS chemistry), activated esters (NHS/Sulfo-NHS), or carbonyls (via reductive amination).
Table 1: Physicochemical Specifications
PropertyValueCritical Note
Molecular Weight ~532.9 DaVaries slightly by salt/linker; verify specific lot.[1][3][4][5]
Excitation Max 542–545 nmMatches 532 nm or 561 nm laser lines.
Emission Max 570–574 nmTAMRA/TRITC channel compatible.
Extinction Coeff.[4][6] (

)
55,000

Used for concentration calculations.
Quantum Yield 0.95Significantly brighter than TAMRA (

).
Solubility DMSO, DMF, AlcoholsHydrophobic core ; requires organic co-solvent.
Appearance Violet/Purple SolidCrystalline or powder form.

Storage Architecture: The Three-Tier Defense

The stability of BDP TMR Amine is governed by three vectors: Thermal Energy , Photonic Stress , and Hydrolytic cleavage (less critical for amines than esters, but critical for stock purity).

The Protocol
  • Thermal: Store at -20°C . Long-term stability is validated for 24 months.

  • Atmospheric: Store under desiccation . Moisture promotes aggregation and oxidation over extended periods.

  • Photonic: Store in amber vials or foil-wrapped containers. While BDP is photostable, long-term ambient light exposure can induce gradual bleaching.

Visualization: Storage & Handling Workflow

The following diagram illustrates the critical "Cold-Chain-to-Bench" workflow to prevent condensation-mediated degradation.

StorageHandling Receipt Receipt of Shipment (Ambient/Ice Pack) QC_Check Visual QC: Violet Solid? Receipt->QC_Check Storage Long Term Storage -20°C | Desiccated | Dark QC_Check->Storage Thaw Thaw Phase Equilibrate to RT (30 min) DO NOT OPEN YET Storage->Thaw Retrieval Solubilization Solubilization Anhydrous DMSO/DMF Thaw->Solubilization Condensation Risk Passed Aliquot Aliquot & Refreeze Avoid Freeze-Thaw Cycles Solubilization->Aliquot Aliquot->Storage Return Unused

Figure 1: The "Thaw Phase" is the critical control point. Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder.

Solubilization & Handling Logic

Expert Insight: The BDP core is hydrophobic.[7][8] Attempting to dissolve this dye directly in aqueous buffer (PBS, Tris) will result in micelle formation, quenching, and precipitation.

The "Organic First" Rule
  • Primary Solvent: Dissolve the stock powder in anhydrous DMSO or DMF .

  • Concentration: Prepare a master stock at 5–10 mM .

  • Aqueous Dilution: Only introduce the dye to aqueous buffer during the conjugation step. Ensure the final organic solvent concentration in the reaction mixture remains <10% (v/v) to prevent protein denaturation, though the dye itself tolerates higher organics.

Conjugation Protocol: Carboxyl-Targeting Strategy

Since this compound carries a nucleophilic amine (


), it cannot react with proteins directly (which are also amine-rich). It is used to label Carboxyl groups (

)
on small molecules, peptides, or activated surfaces (beads).

Mechanism: We utilize EDC (Carbodiimide) and NHS to convert the target's carboxyl group into an amine-reactive Semi-stable NHS-ester, which is then attacked by the this compound.

Reagents[1][10][11]
  • Target Molecule: Peptide/Small molecule with free

    
    .
    
  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffer: MES Buffer (pH 5.0–6.0) for activation; Phosphate Buffer (pH 7.2–7.5) for conjugation. Avoid primary amine buffers (Tris, Glycine) as they will compete.

Step-by-Step Workflow
  • Activation (The Carboxyl Target):

    • Dissolve Target in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).[9]

    • Add EDC (10 equivalents) and NHS (10 equivalents).

    • Incubate: 15–30 minutes at Room Temperature (RT).

    • Result: Target-COOH becomes Target-NHS-Ester.

  • Buffer Exchange (Optional but Recommended):

    • If the target is a protein/peptide, use a desalting column (Zeba/PD-10) to remove excess EDC/NHS. Elute in Coupling Buffer (PBS, pH 7.2).

    • Why? Excess EDC can crosslink the target to itself.

  • Conjugation (The Dye Attack):

    • Add This compound (dissolved in DMSO) to the activated Target.

    • Molar Ratio: Use 1.1–1.5x excess of Dye relative to Target carboxyls.

    • Solvent Check: Ensure DMSO is <10% of total volume.

    • Incubate: 2–4 hours at RT in the dark .

  • Purification:

    • Remove free dye via Size Exclusion Chromatography (SEC) or dialysis. BDP TMR is hydrophobic; extensive washing may be required if using spin filters.

Visualization: Chemical Pathway

Chemistry Target Target Molecule (R-COOH) Intermediate Activated Intermediate (R-COO-NHS) Target->Intermediate Activation (pH 5-6) Activators EDC / NHS (Activation Agents) Activators->Intermediate Conjugate Final Conjugate (R-CO-NH-Dye) Intermediate->Conjugate Nucleophilic Attack (pH 7.2-7.5) Byproduct Byproducts (Urea, NHS) Intermediate->Byproduct Leaving Groups Dye This compound (Dye-NH2) Dye->Conjugate

Figure 2: Two-step conjugation logic ensuring specific labeling of the carboxyl moiety.

QC & Troubleshooting: Self-Validating Systems

To ensure scientific integrity, perform these checks post-conjugation.

The "Precipitation Check" (Visual)

BDP TMR is hydrophobic.[7][8] If you over-label a protein (high Degree of Labeling, DOL), the conjugate may precipitate.

  • Validation: Centrifuge the conjugate at 10,000 x g for 5 minutes. A pellet indicates aggregation.

  • Correction: Lower the Dye:Protein ratio in future runs or increase the use of PEG-linkers if available.

Degree of Labeling (DOL) Calculation

Use UV-Vis spectroscopy to validate the ratio of dye to target.



  • 
    : Absorbance at 545 nm.[1][5]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    : 55,000 
    
    
    
    .[4][6]
  • 
    : Correction Factor (~0.16 for BDP TMR). This accounts for the dye's absorbance at 280 nm.
    

References

Sources

Methodological & Application

Precision Labeling with BDP TMR Amine for Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

BDP TMR Amine (Boron-dipyrromethene Tetramethylrhodamine analog, amine-functionalized) is a high-performance fluorophore designed for the yellow-orange spectrum (Excitation: ~542 nm, Emission: ~574 nm). Unlike traditional TAMRA or TRITC, BDP TMR offers a quantum yield approaching unity (~0.9), exceptional photostability, and pH insensitivity.

Crucial Distinction: This guide focuses on This compound (containing a primary


 group), not the Amine-Reactive NHS ester.
  • Why use the Amine form? It enables site-specific labeling of antibodies via enzymatic methods (Transglutaminase) or conjugation to carboxyl-rich ligands/beads via EDC chemistry. This results in defined Fluorophore-to-Protein (F/P) ratios, preserving antibody affinity better than random lysine conjugation.

Spectral Characteristics
PropertyValueFlow Cytometry Config
Excitation Max 542 nm532 nm (Green) or 561 nm (Yellow-Green) Laser
Emission Max 574 nm582/15 nm or 585/42 nm Filter (PE/TAMRA channel)
Extinction Coeff.[1] (

)
~55,000

Essential for DOL calculation
Correction Factor (

)
0.16Used to correct

contribution

Chemistry & Bioconjugation Mechanisms[2][3]

To use this compound effectively, we must generate a stable covalent bond. Since the dye is a nucleophile (amine), it requires an electrophilic target.

Mechanism A: Site-Specific Enzymatic Labeling (Microbial Transglutaminase)

Microbial Transglutaminase (MTG) catalyzes the formation of an isopeptide bond between the


-carboxamide group of a Glutamine (Gln) residue on the antibody (Fc region) and the primary amine of BDP TMR.
  • Advantage: Labels the Fc region (constant), leaving the Fab region (antigen-binding) sterically unhindered.

Mechanism B: Carboxyl Activation (EDC/sNHS)

Used for labeling peptides, small molecule ligands, or carboxylated beads. Carbodiimide (EDC) activates carboxyls, forming an unstable O-acylisourea, which is stabilized by sNHS, then reacted with this compound.

ConjugationPathways Dye This compound (Nucleophile -NH2) MTG Enzyme: MTGase Dye->MTG Ab Antibody (IgG) (Gln residue on Fc) Ab->MTG Ligand Ligand/Peptide (-COOH group) EDC Activator: EDC/sNHS Ligand->EDC Conjugate1 Site-Specific Conjugate (Fc-Labeled IgG) MTG->Conjugate1 Isopeptide Bond Formation Intermediate Activated Ester (Semi-stable) EDC->Intermediate Conjugate2 Ligand-Dye Conjugate (Amide Bond) Intermediate->Conjugate2 + this compound

Figure 1: Dual pathways for this compound conjugation. Top: Enzymatic site-specific labeling. Bottom: Chemical carboxyl activation.

Protocol: Site-Specific Antibody Labeling (MTG Method)

This protocol yields a homogeneous antibody conjugate ideal for quantitative flow cytometry.

Reagents Required[2][3][4][5][6]
  • This compound: 10 mM stock in anhydrous DMSO.

  • Antibody: >1 mg/mL in PBS (Must be free of carrier proteins like BSA/Gelatin).

  • Microbial Transglutaminase (MTG): Recombinant (e.g., Zedira or similar).

  • Deglycosylation Enzyme (PNGase F): Optional. Removal of N-linked glycans at N297 often improves MTG accessibility to Q295.

  • Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology
Phase 1: Antibody Preparation (Deglycosylation)
  • Assess: If the antibody is heavily glycosylated, steric hindrance may block the target Glutamine.

  • Reaction: Incubate 100 µg Antibody with 1 µL PNGase F (500 units) at 37°C for 2-4 hours.

  • Validation: Verify deglycosylation via SDS-PAGE (shift in heavy chain band) if establishing a new SOP.

Phase 2: Enzymatic Conjugation
  • Equilibration: Ensure Antibody is in PBS pH 7.2 - 7.4. Avoid amine-containing buffers (Tris) as they compete with the dye.[2]

  • Mixing:

    • Add Antibody (100 µg).

    • Add this compound (Excess: 20-40 molar equivalents). Note: High excess is needed to drive the enzymatic reaction.

    • Add MTG (1 U per mg of antibody).

  • Incubation: Incubate at Room Temperature (22-25°C) for 16 hours (Overnight) or 37°C for 4 hours. Protect from light.[1][3][4]

Phase 3: Purification & QC
  • Desalting: Equilibrate a Zeba Spin Column with PBS.

  • Load: Apply the reaction mixture to the center of the resin.

  • Elute: Centrifuge at 1500 x g for 2 minutes. The flow-through contains the labeled antibody; free dye is trapped in the column.

Quality Control: Degree of Labeling (DOL)

Accurate flow cytometry requires knowing the F/P ratio.

  • Measure Absorbance: Use a NanoDrop (Pathlength 1 cm equivalent).

    • 
       (Protein)[2]
      
    • 
       (BDP TMR max)[1][4][5]
      
  • Calculate Concentration:

    
    
    (Where 
    
    
    
    or
    
    
    )
  • Calculate DOL:

    
    
    
  • Target: For MTG labeling, target DOL is typically 1.8 - 2.0 (precisely 2 sites per antibody).

Flow Cytometry Workflow

Panel Design Considerations
  • Laser: 561 nm (Yellow-Green) is optimal. 532 nm (Green) is acceptable (approx 85% efficiency).

  • Filter: Standard PE filter (585/15 nm).

  • Spillover:

    • Into PE-Texas Red/ECD (610/20): Moderate. Requires compensation.

    • Into PE-Cy5/Cy7: Low.

  • Compatibility: BDP TMR is an excellent alternative to PE for intracellular staining due to its small size (molecular weight ~530 Da vs PE ~240 kDa), allowing better penetration into fixed/permeabilized cells.

Experimental Protocol
  • Cell Prep: Harvest

    
     cells. Wash with FACS Buffer (PBS + 2% FBS + 1mM EDTA).
    
  • Viability: Stain with a fixable viability dye (e.g., FVS 780 or Zombie NIR) before fixation if using intracellular staining.

  • Block: Incubate with Fc Block (anti-CD16/32) for 10 min.

  • Stain (Surface): Add BDP TMR-conjugated antibody (titrated, typically 0.1 - 0.5 µg per test). Incubate 30 min at 4°C in dark.

  • Wash: 2x with FACS Buffer.

  • Fix/Perm (Optional): If staining intracellular targets, use PFA/Saponin or Methanol (BDP TMR is methanol stable).

  • Acquisition: Run on cytometer.

    • Voltage: Set PMT/Gain using unstained cells to the first decade.

    • Compensation: Use Single Color Controls (Beads or Cells). Note: If using beads, ensure they bind the specific host species of your antibody (e.g., Mouse IgG).

FlowWorkflow Start Sample Preparation (Single Cell Suspension) Viability Viability Staining (Fixable Dye) Start->Viability Block Fc Blocking Viability->Block Stain Stain w/ BDP TMR Conjugate (30 min, 4°C) Block->Stain Wash Wash 2x FACS Buffer Stain->Wash Acquire Acquisition (561nm Laser) Filter: 585/15 nm Wash->Acquire Analysis Data Analysis (Comp & Gating) Acquire->Analysis

Figure 2: Standard Flow Cytometry Workflow for BDP TMR conjugates.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Inefficient ConjugationCheck pH during conjugation. For MTG, ensure antibody is deglycosylated.
High Background Free Dye / AggregationSpin conjugate through Zeba column again. Centrifuge conjugate (10,000g, 5 min) before staining to remove aggregates.
No Labeling Wrong Dye ChemistryCritical Check: Did you use this compound with an unactivated antibody? You must use MTG or EDC. If you lack these, purchase BDP TMR NHS Ester.
Spillover High DOLIf DOL > 4 (rare with MTG, possible with EDC), quenching occurs. Optimize dye:protein ratio.

References

  • Lumiprobe Corporation. this compound Product Datasheet and Spectral Properties.Link

  • Dennler, P., et al. (2014). "Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates." Bioconjugate Chemistry, 25(3), 569-578. Link

  • Jeger, S., et al. (2010). "Site-Specific and Stoichiometric Modification of Antibodies by Bacterial Transglutaminase." Angewandte Chemie International Edition, 49(51), 9995-9997. Link

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Chemistry.Link

Sources

BDP TMR Amine for Fluorescence Polarization Assays: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Synergy of BDP TMR and Fluorescence Polarization for Robust Molecular Interaction Analysis

Fluorescence Polarization (FP) is a powerful, homogeneous technique for monitoring molecular interactions in real-time.[1][2] It has become an indispensable tool in drug discovery and basic research for studying a wide range of interactions, including protein-ligand, protein-protein, and protein-DNA binding.[1][3] The principle of FP lies in the differential rotational motion of a small fluorescent tracer molecule in its free versus bound state.[2][4] When excited with plane-polarized light, a small, rapidly tumbling tracer emits depolarized light. Upon binding to a larger molecule, its tumbling slows significantly, resulting in the emission of highly polarized light.[3] This change in polarization provides a direct measure of the binding event.[4]

The choice of fluorophore is critical to the success of an FP assay. BDP TMR (borondipyrromethene tetramethylrhodamine) has emerged as an exceptional fluorophore for FP applications.[5] Its high fluorescence quantum yield and relatively long excited-state lifetime make it particularly well-suited for generating robust and sensitive FP data.[5][6] BDP TMR is significantly brighter than traditional fluorophores like TAMRA, enhancing signal-to-noise ratios.[7][8] This application note provides a comprehensive guide to utilizing BDP TMR amine and its derivatives for the development of robust and reliable fluorescence polarization assays.

Key Advantages of BDP TMR in FP Assays:
  • High Quantum Yield: Results in brighter fluorescence and improved assay sensitivity.[5][9]

  • Long Fluorescence Lifetime: Provides a larger time window for molecular rotation to be observed, leading to a wider dynamic range in polarization measurements.[5][6]

  • Photostability: Exhibits greater resistance to photobleaching compared to many other fluorophores, ensuring stable readings over time.

  • Spectral Properties: Operates in the TAMRA channel, with excitation and emission maxima around 542 nm and 574 nm, respectively, minimizing interference from autofluorescence at lower wavelengths.[6][10]

The Principle of Fluorescence Polarization with BDP TMR

The fundamental principle of an FP assay is the measurement of the change in the rotational speed of a fluorescently labeled molecule (the tracer) upon binding to a larger partner.

FP_Principle cluster_free Free BDP TMR Tracer cluster_bound Bound BDP TMR Tracer Free_Tracer Small, Fluorescently Labeled Molecule (BDP TMR-Ligand) Emission1 Depolarized Emission Free_Tracer->Emission1 Rotation1 Fast Tumbling Bound_Tracer Large Complex (BDP TMR-Ligand + Target Protein) Free_Tracer->Bound_Tracer Binding Event Excitation1 Polarized Excitation Light Excitation1->Free_Tracer Emission2 Polarized Emission Bound_Tracer->Emission2 Rotation2 Slow Tumbling Excitation2 Polarized Excitation Light Excitation2->Bound_Tracer

Properties of this compound

This compound is a versatile dye containing a primary amine group that can be conjugated to various electrophiles or used in enzymatic transamination reactions.[9][10] For creating fluorescent tracers for FP assays, an amine-reactive version of BDP TMR, such as BDP TMR NHS ester, is often used to label molecules containing primary amines, like proteins and peptides.[6][8]

PropertyValueSource
Excitation Maximum ~542 nm[6][10]
Emission Maximum ~574 nm[6][10]
Molar Extinction Coefficient (ε) ~55,000 L·mol⁻¹·cm⁻¹[6][10]
Fluorescence Quantum Yield (Φ) ~0.64 - 0.95[9][10][11]
Molecular Weight ~532.86 g/mol [9][10]
Solubility Good in DMF, DMSO, and alcohols[9][10]

Experimental Design and Protocols

Creating a BDP TMR-Labeled Tracer

The first crucial step is the creation of a high-purity fluorescent tracer. This typically involves labeling a small molecule ligand or peptide with an amine-reactive BDP TMR derivative, such as BDP TMR NHS ester.

Tracer_Synthesis Ligand Small Molecule Ligand (with primary amine) Reaction Conjugation Reaction (e.g., in DMSO/Buffer) Ligand->Reaction BDPTMR_NHS BDP TMR NHS Ester BDPTMR_NHS->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Tracer Purified BDP TMR Tracer Purification->Tracer

Protocol 1: Labeling a Peptide with BDP TMR NHS Ester

  • Reagent Preparation:

    • Dissolve the peptide to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). The concentration will depend on the amount of peptide and the desired scale of the reaction.

    • Prepare a stock solution of BDP TMR NHS ester (e.g., 10 mg/mL) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] This should be done immediately before use.

  • Labeling Reaction:

    • Add the BDP TMR NHS ester stock solution to the peptide solution. A 1.5 to 3-fold molar excess of the NHS ester over the peptide is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Tracer:

    • Purify the BDP TMR-labeled peptide from the unreacted dye and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the elution profile using both absorbance at 280 nm (for the peptide) and ~542 nm (for BDP TMR).

    • Collect the fractions containing the correctly labeled tracer.

  • Characterization and Storage:

    • Confirm the identity and purity of the tracer using mass spectrometry.

    • Determine the concentration of the purified tracer using the molar extinction coefficient of BDP TMR.

    • Store the purified tracer in a suitable buffer (e.g., PBS with 10% glycerol) at -20°C or -80°C, protected from light.[10]

Assay Optimization

Optimizing assay conditions is critical for a robust and sensitive FP assay.

Protocol 2: Determining the Optimal Tracer Concentration

  • Prepare a serial dilution of the BDP TMR tracer in the assay buffer (e.g., 30 mM HEPES pH 7.4, 250 mM NaCl, 10% glycerol).[12]

  • Add the tracer dilutions to the wells of a microplate.

  • Measure the fluorescence polarization of each concentration using a plate reader equipped with appropriate filters for BDP TMR (Excitation: ~530-545 nm, Emission: ~570-585 nm).

  • Plot the fluorescence polarization (mP) versus the tracer concentration.

  • Select the lowest tracer concentration that gives a stable and reliable signal well above the background.[13] This concentration should ideally be below the dissociation constant (Kd) of the interaction being studied.

Performing a Competitive FP Assay

This is a common format for screening for inhibitors of a known interaction.

Competitive_FP_Assay cluster_high_pol High Polarization cluster_low_pol Low Polarization High_Pol Target Protein + BDP TMR Tracer (No Inhibitor) Low_Pol Target Protein + BDP TMR Tracer + Inhibitor High_Pol->Low_Pol Inhibitor Competes with Tracer Inhibitor Unlabeled Inhibitor

Protocol 3: Competitive Binding Assay

  • Reagent Preparation:

    • Prepare a solution of the target protein at a concentration that results in significant binding of the tracer (typically determined from a saturation binding experiment).

    • Prepare a serial dilution of the unlabeled competitor/inhibitor.

    • Prepare a solution of the BDP TMR tracer at the optimized concentration determined in Protocol 2.

  • Assay Setup (in a microplate):

    • Wells for the standard curve: Add the target protein, the BDP TMR tracer, and a serial dilution of the competitor.

    • Control wells (High Polarization): Add the target protein and the BDP TMR tracer (no competitor).

    • Control wells (Low Polarization): Add only the BDP TMR tracer (no target protein or competitor).

    • Blank wells: Add only the assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this may need to be determined empirically).

  • Measurement:

    • Measure the fluorescence polarization of the plate using a suitable plate reader.

  • Data Analysis:

    • Subtract the blank values from all measurements.

    • Plot the fluorescence polarization (mP) as a function of the logarithm of the competitor concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value of the competitor.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low signal-to-noise ratio - Tracer concentration is too low.- Impure tracer.- Increase tracer concentration.- Re-purify the tracer.
High background polarization - Tracer aggregation.- Non-specific binding of the tracer to the microplate.- Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.- Use non-binding surface microplates.[13]
Small assay window (low mP change) - The change in molecular weight upon binding is small.- The tracer is not rigidly bound to the target.- Ensure the molecular weight difference between the tracer and the target is at least 10-fold.[13]- Consider a different labeling site on the tracer.
Precipitation of reagents - Protein instability.- Compound insolubility.- Optimize buffer conditions (pH, salt concentration).- Add a small percentage of DMSO to the final assay volume (ensure it does not affect the binding interaction).

Conclusion

This compound and its derivatives are outstanding tools for developing high-performance fluorescence polarization assays. Their superior photophysical properties, including high brightness and a long fluorescence lifetime, contribute to robust, sensitive, and reproducible data. By following the detailed protocols and considering the optimization and troubleshooting advice provided in this guide, researchers can confidently establish and execute FP assays to accelerate their research and drug discovery efforts.

References

  • Wikipedia. Fluorescence polarization immunoassay. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • National Institutes of Health. Fluorescence Polarization Assays in Small Molecule Screening. [Link]

  • Bio-protocol. Fluorescence polarization (FP) assay. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • National Institutes of Health. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. [Link]

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BDP TMR NHS Ester Conjugation to Amine-Containing Molecules: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the successful conjugation of BDP TMR NHS ester to amine-containing biomolecules. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and provides insights into post-conjugation analysis and troubleshooting. Our focus is on empowering you to achieve robust, reproducible, and efficient labeling for your specific application.

Foundational Principles: The Chemistry of Amine-Reactive Labeling

The conjugation of BDP TMR (Borondipyrromethene Tetramethylrhodamine) to biomolecules via an N-hydroxysuccinimide (NHS) ester is a cornerstone of modern bioconjugation.[][2] This strategy leverages the high reactivity of the NHS ester towards primary aliphatic amines, such as those found on the N-terminus of proteins and the side chain of lysine residues, to form a stable and irreversible amide bond.[3][]

BDP TMR is a bright, photostable borondipyrromethene-based fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA).[5][6] However, it boasts a significantly higher fluorescence quantum yield, making it an exceptional choice for applications requiring high sensitivity, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[6][7]

The core of this labeling strategy is a nucleophilic acyl substitution reaction.[3] An unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming the desired amide linkage.[3]

G cluster_0 BDP TMR NHS Ester Amine Reaction Biomolecule-NH2 Biomolecule-NH₂ Tetrahedral_Intermediate Tetrahedral_Intermediate Biomolecule-NH2->Tetrahedral_Intermediate BDP-TMR-NHS BDP TMR-NHS Ester BDP-TMR-NHS->Tetrahedral_Intermediate Nucleophilic Attack Conjugate BDP TMR-Biomolecule Conjugate (Stable Amide Bond) Tetrahedral_Intermediate->Conjugate NHS Release NHS NHS byproduct Tetrahedral_Intermediate->NHS

Caption: Mechanism of BDP TMR NHS ester conjugation with a primary amine.

A critical aspect of this chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis of the NHS ester by water.[8][9] The rate of hydrolysis increases significantly with pH.[3][10] Therefore, careful control of the reaction pH is paramount to maximizing conjugation efficiency.

Strategic Planning: Key Parameters for Successful Conjugation

Before proceeding to the bench, a thorough consideration of several experimental parameters is crucial for a successful outcome.

The Pivotal Role of pH

The pH of the reaction buffer is the most critical factor governing the success of an NHS ester conjugation.[11] An optimal pH range of 8.0 to 8.5 is recommended.[3][11] This represents a compromise:

  • Below pH 7.5: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[3]

  • Above pH 9.0: The rate of NHS ester hydrolysis becomes excessively rapid, consuming the reactive dye before it can conjugate to the target molecule.[3][10]

Buffer Selection: Avoiding Pitfalls

The choice of buffer is equally important. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[3][12]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Sodium borate buffer

  • HEPES buffer

Molar Ratio of Dye to Biomolecule

The molar ratio of BDP TMR NHS ester to your biomolecule will influence the final degree of labeling (DOL). A higher molar excess of the dye will generally result in a higher DOL. However, over-labeling can lead to fluorescence quenching and potentially compromise the biological activity of the molecule.[13] A typical starting point is a 10- to 20-fold molar excess of the dye.[3] For initial experiments, it is advisable to test a range of molar ratios to determine the optimal conditions for your specific application.[13]

ParameterRecommended RangeRationale
pH 8.0 - 8.5Balances amine nucleophilicity and NHS ester stability.[3][11]
Temperature 4°C to Room TemperatureLower temperatures can be used for longer incubations to control the reaction.[3]
Molar Excess of Dye 5x - 25xInfluences the degree of labeling (DOL); requires optimization.[3][13]
Reaction Time 30 - 120 minutesDependent on temperature and reactivity of the biomolecule.[3]

Experimental Protocols

The following protocols provide a general framework for the conjugation of BDP TMR NHS ester to proteins. These should be adapted and optimized for your specific biomolecule and experimental goals.

Preparation of Reagents

Important Considerations:

  • BDP TMR NHS ester is moisture-sensitive.[12][14] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Dissolve the NHS ester in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[11][12] Do not prepare aqueous stock solutions for storage.[12]

Protocol 3.1.1: Preparation of BDP TMR NHS Ester Stock Solution

  • Bring the vial of BDP TMR NHS ester to room temperature.

  • Prepare a 10 mg/mL stock solution by dissolving the ester in anhydrous DMSO. For example, add 100 µL of DMSO to 1 mg of the ester.

  • Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

Protocol 3.1.2: Preparation of the Biomolecule

  • Dissolve your protein or other amine-containing molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.[11]

  • If your sample is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[12]

Conjugation Reaction

G cluster_0 Conjugation Workflow A Prepare Biomolecule in Amine-Free Buffer (pH 8.3) C Calculate and Add Molar Excess of Dye to Biomolecule A->C B Prepare Fresh BDP TMR NHS Ester Stock in DMSO B->C D Incubate (e.g., 1-2 hours, RT) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., Desalting Column) E->F G Characterize Conjugate (DOL) F->G

Caption: A typical workflow for BDP TMR NHS ester conjugation.

Protocol 3.2.1: Labeling Reaction

  • Slowly add the calculated volume of the BDP TMR NHS ester stock solution to the biomolecule solution while gently vortexing. The final concentration of DMSO should ideally be kept below 10% to avoid denaturation of proteins.[3]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2 hours to overnight.[3] Protect the reaction from light.

  • (Optional) Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3] This step consumes any unreacted NHS ester.

Purification of the Conjugate

Purification is a critical step to remove unreacted dye and reaction byproducts, which can interfere with downstream applications and the accurate determination of the degree of labeling.[15][16]

Protocol 3.3.1: Purification by Size-Exclusion Chromatography

  • Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).[2]

  • Apply the entire reaction mixture to the top of the column resin.

  • Centrifuge the column according to the manufacturer's instructions.

  • The labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained in the column. Collect the colored eluate containing your purified conjugate.

Characterization and Quality Control

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL), also known as the fluorophore-to-protein ratio (F/P).[15] This is achieved by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the BDP TMR dye (~542 nm).[6]

Calculating the Degree of Labeling (DOL)

Protocol 4.1.1: Spectrophotometric DOL Determination

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP TMR, approximately 542 nm (Aₘₐₓ).[15][17]

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • Where:

        • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For BDP TMR, this value is approximately 0.16.[18]

        • ε_protein is the molar extinction coefficient of your protein (in M⁻¹cm⁻¹).

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of BDP TMR at its Aₘₐₓ (~55,000 M⁻¹cm⁻¹).[6]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most antibodies is typically between 2 and 10.[2]

Storage and Handling of Conjugates

Proper storage is vital to maintain the integrity and functionality of your fluorescently labeled biomolecule.

  • Store the purified conjugate in a suitable buffer, protected from light.

  • For short-term storage, 4°C is generally acceptable.

  • For long-term storage, aliquot the conjugate and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[19]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - pH is too low.- Presence of competing amines in the buffer.- Hydrolyzed NHS ester reagent.- Insufficient molar excess of dye.- Ensure reaction buffer pH is 8.0-8.5.[11]- Use amine-free buffers like PBS or bicarbonate.[3]- Use fresh, anhydrous DMSO/DMF to prepare the dye stock immediately before use.[12]- Increase the molar ratio of dye to protein.[13]
Precipitation of Protein - High concentration of organic solvent.- Over-labeling leading to decreased solubility.[15]- Keep the final concentration of DMSO/DMF below 10%.[3]- Reduce the molar excess of the dye in the reaction.
High Background Fluorescence - Incomplete removal of unreacted dye.- Repeat the purification step or use a column with a larger bed volume.[15][16]
Loss of Biological Activity - Labeling of critical amine residues.- Over-labeling causing conformational changes.[13]- Reduce the molar excess of dye to achieve a lower DOL.- Consider alternative labeling chemistries that target other functional groups (e.g., thiols).

References

  • Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes - 2018. (2018). Wiley Analytical Science. [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Antibody Conjugation Techniques. FluoroFinder. [Link]

  • An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry. (2012). PubMed. [Link]

  • Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. (2009). ACS Publications. [Link]

  • BDP TMR alkyne (A270107). Antibodies.com. [Link]

  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014). ResearchGate. [Link]

  • Label Your Own Fluorescent Antibodies. (2013). Biocompare. [Link]

  • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

  • Lab 6 Overview: Purifying the Fluorescent Protein. (2021). YouTube. [Link]

  • How To Determine Degree of Protein Labeling. (2015). G-Biosciences. [Link]

  • Detection and Quantitation of Proteins Using a Novel Fluorescent Dye. Bio-Rad. [Link]

  • Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. (2009). PubMed. [Link]

  • Purification of Green Fluorescent Protein, Part I. (2020). DNA Learning Center. [Link]

  • Protocol for PEG NHS Reagents. (2024). AxisPharm. [Link]

  • What are the 2 methods for labelling antibodies? TRACER. [Link]

  • Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. (2014). PubMed. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). ACS Publications. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. (2022). PMC. [Link]

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. [Link]

  • This protocol outlines antibody conjugation by NHS-esters. Fürth lab. [Link]

  • A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. PMC. [Link]

  • NHS ester labeling of amino biomolecules. Click Chemistry Tools. [Link]

Sources

Troubleshooting & Optimization

optimizing dye-to-protein ratio for BDP TMR amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for optimizing BDP TMR conjugation. It is structured to guide you through the nuance of labeling proteins with Boron-dipyrromethene (BDP) dyes, which differ significantly from standard sulfonated dyes (like Alexa Fluor) due to their hydrophobicity.

Ticket Subject: Optimizing Dye-to-Protein (D/P) Ratio for BDP TMR Assigned Specialist: Senior Application Scientist Status: Active

Part 1: Critical Reagent Verification (Read First)

Before calculating ratios, we must verify your reagent identity. This is the most common failure point for this specific fluorophore.

  • Scenario A: You have "BDP TMR Amine" (CAS 2183473-08-5) [1][2]

    • Chemistry: This dye contains a primary amine (-NH₂).[1][2][3]

    • Application: It reacts with carboxyls or NHS esters on other molecules.

    • Warning: You cannot directly label a protein (lysine residues) with this. You would need a crosslinker (e.g., EDC/NHS) to attach it to the protein's C-terminus or aspartic/glutamic acids.

  • Scenario B: You have "BDP TMR NHS Ester" (Amine-Reactive) [4][5][6][7]

    • Chemistry: This dye contains an N-hydroxysuccinimide (NHS) ester.[8]

    • Application: It reacts with primary amines (Lysines) on your protein.[8]

    • Verdict: This guide assumes Scenario B (Standard Protein Labeling).

Part 2: The Golden Ratio (Theory & Targets)

BDP TMR (Bodipy-TMR analog) is hydrophobic and has a small Stokes shift. This makes the Dye-to-Protein (D/P) ratio—also known as Degree of Labeling (DOL)—critical.

Target DOL Specifications
Protein TypeOptimal DOLWhy?
IgG Antibody 2.5 – 4.0 Sweet Spot: High signal, minimal quenching.
IgG Antibody > 5.0Danger Zone: BDP dyes stack (H-aggregates), causing self-quenching and precipitation.
Smaller Proteins 1.0 – 2.0Steric hindrance affects protein function if DOL is higher.
The Calculation (The "Self-Validating" Math)

To determine your current DOL, use the following constants for BDP TMR:

  • Extinction Coefficient (

    
    ): 
    
    
    
    (at ~544 nm)
  • Correction Factor (

    
    ): 
    
    
    
    (Correction for dye absorption at 280 nm)

Formula:



  • 
    : Absorbance of conjugate at 544 nm.
    
  • 
    : Extinction coefficient of your protein (IgG 
    
    
    
    ).

Part 3: Optimization Workflow (Protocol)

BDP TMR is not water-soluble in its reactive form. You must use an organic co-solvent workflow.

Step-by-Step Optimization
  • Solubilization (Critical): Dissolve BDP TMR NHS ester in anhydrous DMSO or DMF at 10 mg/mL. Do not use water.

  • Protein Prep: Buffer exchange protein into 0.1 M Sodium Bicarbonate (pH 8.3–8.5) . Ensure no Tris or Glycine is present.

  • The Titration Matrix: Set up three reaction tubes to find the optimal molar excess.

TubeProtein Conc.[8][9]Molar Excess (Dye:Protein)Expected Outcome
A > 2 mg/mL5x Low DOL (1–2). Safe, but potentially dim.
B > 2 mg/mL10x Target DOL (2–4). Usually optimal.
C > 2 mg/mL20x High DOL. Risk of precipitation/quenching.[10]
  • Incubation: 1 hour at Room Temperature (RT) in the dark with continuous stirring.

  • Purification: Remove free dye immediately using Sephadex G-25 spin columns or dialysis. Note: Dye aggregates may stick to the top of the column; this is normal for BDP.

Workflow Visualization

BDP_Optimization cluster_titration Molar Excess Titration Start Start: Protein in Amine-Free Buffer (pH 8.3) ReactionA Reaction A (5x Excess) Start->ReactionA ReactionB Reaction B (10x Excess) Start->ReactionB ReactionC Reaction C (20x Excess) Start->ReactionC Solubilize Dissolve Dye in Anhydrous DMSO Solubilize->ReactionA Solubilize->ReactionB Solubilize->ReactionC Purify Purify (G-25 Column) ReactionA->Purify ReactionB->Purify ReactionC->Purify Measure Measure A280 & A544 Purify->Measure Calculate Calculate DOL (Use CF280 = 0.16) Measure->Calculate Decision DOL within 2.5 - 4.0? Calculate->Decision Success Optimal Conjugate Decision->Success Yes Fail Troubleshoot Decision->Fail No

Figure 1: Optimization workflow for BDP TMR conjugation, emphasizing the split-reaction titration strategy to empirically determine the optimal molar excess.

Part 4: Troubleshooting (Q&A)

Issue 1: Precipitation & Aggregation

Q: My protein precipitated immediately after adding the dye. What happened? A: This is the "Hydrophobic Trap." BDP TMR is significantly more hydrophobic than Alexa Fluor or Cy dyes. If you added the dye too quickly or the organic solvent concentration was too low, the dye aggregated and pulled the protein out of solution.

  • Fix: Ensure the final reaction mixture contains 5–10% DMSO or DMF . Add the dye slowly while vortexing the protein solution. Do not exceed 20x molar excess.

Issue 2: The "Dim Signal" Paradox

Q: My DOL is high (6.0+), but the signal is dimmer than my DOL 3.0 conjugate. Why? A: You are experiencing Fluorescence Quenching . BDP fluorophores have planar structures that encourage


-

stacking when crowded on a protein surface. This non-fluorescent energy transfer dissipates the signal.
  • Fix: Aim for a lower DOL (2.5–4.0). For BDP dyes, "less is often more."

Issue 3: Low Coupling Efficiency

Q: I used 20x excess, but my DOL is only 0.5. Why isn't it reacting? A: This is usually a pH or buffer issue.

  • Check pH: NHS esters require deprotonated amines. If your buffer is pH 7.0 or lower, the reaction will be extremely slow. Adjust to pH 8.3–8.5 .

  • Check Buffer: Did you use Tris? Tris contains amines that scavenge the dye. Dialyze into PBS or Carbonate/Bicarbonate.

  • Hydrolysis: Was the dye stored in water or damp DMSO? NHS esters hydrolyze rapidly in moisture. Use fresh dry solvent.[8]

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Precip Precipitation? Problem->Precip LowDOL Low DOL (<1.0)? Problem->LowDOL DimSignal Dim Signal? Problem->DimSignal Solvent Increase DMSO to 10% Reduce Molar Excess Precip->Solvent pHCheck Check pH (8.3-8.5) Remove Tris LowDOL->pHCheck Quench Check DOL If >5, Reduce Excess DimSignal->Quench

Figure 2: Diagnostic logic tree for resolving common BDP TMR conjugation failures.

References

Sources

BDP TMR Amine Conjugate Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of BDP TMR amine conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of biomolecules labeled with this bright, yet hydrophobic, fluorophore. Here, we move beyond generic protocols to address the specific challenges encountered with BDP TMR, ensuring you achieve the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound conjugates, providing quick and actionable answers.

Q1: What are the primary methods for purifying this compound conjugates?

A1: The two most effective and widely used methods for purifying this compound conjugates are Size Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice between these methods depends on the nature of the conjugated biomolecule (e.g., protein, peptide, oligonucleotide), the scale of the purification, and the required final purity.[][2]

Q2: Why is BDP TMR considered a challenging dye to work with during purification?

A2: BDP TMR is a borondipyrromethene-based fluorophore that, while exceptionally bright and photostable, is inherently hydrophobic.[3][4] This hydrophobicity can lead to several challenges during purification, including:

  • Aggregation: The dye can self-associate or cause the conjugate to aggregate, leading to poor recovery and inaccurate characterization.[5][6][7]

  • Non-specific binding: The hydrophobic nature of the dye can cause the conjugate to interact non-specifically with chromatography resins, leading to peak tailing and reduced resolution.

  • Solubility issues: While BDP TMR conjugates are generally water-soluble, excess, unconjugated dye can be difficult to remove from the aqueous reaction mixture.[3][4]

Q3: How do I remove unconjugated BDP TMR dye from my sample?

A3: Removing unconjugated dye is a critical step for accurate quantification and to prevent high background fluorescence in downstream applications. Both SEC and RP-HPLC are effective at separating the much smaller, unbound dye from the larger biomolecule conjugate.[][8] For smaller-scale purifications or as a preliminary clean-up step, desalting columns or spin columns can also be utilized.[9]

Q4: What is the optimal pH for purifying this compound conjugates?

A4: The optimal pH for purification depends on the stability and charge of your target biomolecule. For SEC, a physiological pH (e.g., pH 7.4 in PBS) is generally recommended to maintain the native structure of proteins.[10] For RP-HPLC, acidic mobile phases containing trifluoroacetic acid (TFA) are commonly used to improve peak shape and resolution.[11][12] However, the stability of your biomolecule at low pH must be considered.

Q5: How can I determine the purity of my final BDP TMR conjugate?

A5: The purity of your conjugate can be assessed using several methods:

  • Analytical RP-HPLC: This provides a quantitative measure of purity by separating the conjugate from impurities.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for protein) and the absorbance maximum of BDP TMR (~542 nm), you can calculate the degree of labeling (DOL).

  • Mass Spectrometry: This can confirm the successful conjugation and determine the number of dye molecules attached to your biomolecule.[13]

Section 2: Troubleshooting Guide

This section provides a detailed, question-and-answer-based troubleshooting guide for specific issues you may encounter during the purification of your this compound conjugate.

Problem 1: Low Yield of Purified Conjugate

Q: I'm experiencing a significant loss of my BDP TMR conjugate during purification. What are the possible causes and how can I improve my recovery?

A: Low recovery is a common issue and can stem from several factors related to both the conjugation reaction and the purification process itself.

Troubleshooting Workflow for Low Conjugate Yield

Low_Yield_Troubleshooting start Low Conjugate Yield check_conjugation Assess Conjugation Efficiency start->check_conjugation check_purification Evaluate Purification Method start->check_purification suboptimal_ph Suboptimal Reaction pH check_conjugation->suboptimal_ph Cause inactive_amine Inactive Amine on Biomolecule check_conjugation->inactive_amine Cause hydrolyzed_dye Hydrolyzed NHS Ester check_conjugation->hydrolyzed_dye Cause aggregation Conjugate Aggregation check_purification->aggregation Cause nonspecific_binding Non-specific Binding to Column check_purification->nonspecific_binding Cause harsh_conditions Harsh Purification Conditions check_purification->harsh_conditions Cause optimize_ph Solution: Adjust pH to 7.2-8.5 suboptimal_ph->optimize_ph check_buffer Solution: Use Amine-Free Buffers inactive_amine->check_buffer fresh_dye Solution: Use Freshly Prepared Dye Solution hydrolyzed_dye->fresh_dye additives Solution: Use Additives (e.g., Arginine, Tween-20) aggregation->additives change_column Solution: Select Appropriate Column Chemistry nonspecific_binding->change_column gentle_method Solution: Use SEC or Optimize RP-HPLC Gradient harsh_conditions->gentle_method Aggregation_Prevention start Aggregate Formation Detected modify_buffers Modify Buffer Composition? start->modify_buffers optimize_dol Optimize Degree of Labeling (DOL)? start->optimize_dol change_purification Change Purification Strategy? start->change_purification add_additives Yes: Add Arginine or Non-ionic Detergents modify_buffers->add_additives no_additives reduce_ratio Yes: Lower Dye:Biomolecule Molar Ratio optimize_dol->reduce_ratio no_ratio_change use_sec Yes: Use Size Exclusion Chromatography change_purification->use_sec no_change final_product Monomeric Conjugate add_additives->final_product reduce_ratio->final_product use_sec->final_product

Sources

Technical Support Center: BDP TMR Conjugation & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept: The Hydrophobic Challenge

BDP TMR (Boron-Dipyrromethene TMR analog) is a high-performance fluorophore designed to replace TAMRA (Tetramethylrhodamine). Unlike TAMRA, BDP TMR possesses a quantum yield near unity (very bright) and a long excited-state lifetime, making it ideal for Fluorescence Polarization (FP) assays.[1][2][3]

However, the BDP core is intrinsically lipophilic (hydrophobic) . When you conjugate multiple BDP TMR molecules to a water-soluble protein (via amine-reactive NHS esters), you drastically alter the surface chemistry of that protein.

The Aggregation Mechanism:

  • 
    -
    
    
    
    Stacking:
    The planar structure of the BODIPY core promotes face-to-face stacking (H-aggregation) in aqueous buffers.
  • Hydrophobic Effect: As the Degree of Labeling (DOL) increases, the conjugate becomes amphiphilic. To minimize water exposure, the hydrophobic dye molecules cluster together, often pulling the protein out of solution.

  • Result: This leads to precipitation, loss of protein function, and Aggregation-Caused Quenching (ACQ) , where fluorescence intensity drops despite adding more dye.

Critical Workflow: The "Solubility-First" Protocol

The following protocol is engineered to maintain the hydrodynamic stability of the conjugate. It differs from standard protocols by prioritizing solvent polarity and slow kinetics.

Phase A: Preparation
  • Buffer Choice: Use Phosphate Buffered Saline (PBS) pH 7.4 or Sodium Bicarbonate pH 8.3. Avoid low ionic strength buffers (like water) for the protein, as salts help stabilize the protein structure against solvent shock.

  • Dye Solubilization: Dissolve BDP TMR NHS ester in anhydrous DMSO or DMF .

    • Critical: Do not use water to dissolve the NHS ester stock. Hydrolysis will occur immediately, and the dye will precipitate.

Phase B: The Conjugation Reaction (The Danger Zone)
  • Target Concentration: Keep protein concentration moderate (1–3 mg/mL). High concentrations (>5 mg/mL) increase collision frequency and aggregation risk.

  • Solvent Tolerance: The final reaction mixture should contain 5–10% (v/v) organic co-solvent (DMSO/DMF) to keep the unreacted dye in solution during the labeling process.

  • Addition Method: Do NOT add the dye solution in a single bolus.

    • Correct Technique: While vortexing the protein solution gently, add the dye dropwise. This prevents local regions of high organic solvent concentration ("solvent shock") that denature proteins.

Phase C: Purification
  • Gel Filtration: Use Sephadex G-25 or equivalent desalting columns.

    • Why: Dialysis is often too slow; hydrophobic dyes may stick to the dialysis membrane or aggregate inside the bag before they can exit.

  • Detergent Rescue (Optional): If the conjugate is valuable and slightly cloudy, add 0.05% Tween-20 or Triton X-100 immediately after reaction, provided it doesn't interfere with your downstream assay.

Visualizing the Aggregation Pathway

The following diagram illustrates the critical checkpoints where aggregation occurs and the specific countermeasures required.

BDP_Aggregation_Control cluster_prevention Prevention Strategy Protein Protein (Aqueous) Mixing Mixing Step (Critical Checkpoint) Protein->Mixing Dye BDP TMR NHS (in DMSO) Dye->Mixing Agg_Path Rapid Addition / High DOL Mixing->Agg_Path Improper Technique Stable_Path Slow Addition + 10% DMSO Mixing->Stable_Path Optimized Protocol Stacking H-Aggregation (π-π Stacking) Agg_Path->Stacking Precip PRECIPITATION / QUENCHING Stacking->Precip Conjugate Stable Monomeric Conjugate Stable_Path->Conjugate Tips 1. Limit DOL < 3 2. Use PEG-Linker (BDP TMR-X) 3. Maintain pH 8.3 Tips->Mixing

Figure 1: Decision tree for BDP TMR conjugation. The yellow diamond represents the critical mixing phase where solvent shock and local concentration determine the outcome.

Troubleshooting Guide (Symptom-Cause-Solution)

SymptomProbable CauseCorrective Action
Precipitation immediately upon mixing Solvent Shock: Adding DMSO/dye too fast caused protein denaturation.Slow Down: Add dye solution dropwise while vortexing. Ensure final DMSO concentration is <10%.
Precipitation over time (24h+) Over-labeling (High DOL): Too many hydrophobic dyes attached to the protein surface.Reduce Molar Excess: If using 15x excess, drop to 8x or 5x. Aim for a DOL of 1.5–2.5.
Low Fluorescence (Quenching) H-Dimer Formation: Dyes are stacked on the protein surface (ACQ).Use "X" Linker: Switch to BDP TMR-X-NHS .[1][3] The aminohexanoic acid spacer reduces steric crowding and stacking [1].
Low Conjugation Yield Hydrolysis: NHS ester hydrolyzed before reacting with protein.Dry Solvents: Ensure DMSO/DMF is anhydrous. Do not store diluted dye in aqueous buffer.
"Sticky" Conjugate (Loss on columns) Hydrophobic Adsorption: Conjugate is sticking to purification resin.Add Surfactant: Pre-equilibrate columns with buffer containing 0.05% Tween-20 or BSA to block non-specific binding sites.

Frequently Asked Questions (FAQs)

Q1: Why should I use BDP TMR instead of TAMRA if it is more hydrophobic? A: BDP TMR offers superior brightness (Quantum Yield ~0.9 vs ~0.3 for TAMRA) and photostability. For applications like single-molecule imaging or Fluorescence Polarization (FP), the brightness and lifetime advantages outweigh the solubility challenges, provided the conjugation is managed correctly [2].

Q2: Can I use BDP TMR Amine (the dye with an amine group) to label proteins? A: Generally, no. Proteins have amines; to label them, you need an amine-reactive dye (NHS ester).[2] This compound is used to label molecules containing carboxyl groups (using EDC/NHS activation) or activated esters. If you are trying to react this compound with a protein's lysine, nothing will happen without a crosslinker.

Q3: My protocol requires a high Degree of Labeling (DOL > 4). How do I prevent aggregation? A: Achieving high DOL with BDP dyes is risky. If high DOL is mandatory:

  • Use the BDP TMR-X variant (long linker).

  • Add PEG additives (e.g., PEG-400) to the storage buffer to shield the hydrophobic patches.

  • Consider using a more hydrophilic variant if available, though BDP TMR is inherently lipophilic.

Q4: How do I store the conjugate to prevent aggregation? A: Store in aliquots at -20°C or -80°C. Crucially , add a cryoprotectant like glycerol (50%) or BSA (1%) to prevent aggregation during freeze-thaw cycles. Avoid repeated freezing and thawing.

References

  • Karolin, J., et al. (1994). Fluorescence and absorption spectroscopic properties of dipyrrometheneboron difluoride (BODIPY) derivatives in solutions and in lipid bilayers. Journal of Photochemistry and Photobiology A: Chemistry.

Sources

Technical Support Center: Optimizing BDP TMR Amine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Buffer's Role in Chemical Ligation

BDP TMR (Borondipyrromethene-Tetramethylrhodamine) is a hydrophobic, high-quantum-yield fluorophore. When supplied as an NHS ester (N-hydroxysuccinimide), its labeling efficiency is governed by a kinetic competition between two reactions: Aminolysis (desired labeling) and Hydrolysis (degradation).[1]

The buffer is not merely a solvent; it is the primary switch that controls this competition.

  • pH Effect: Controls the protonation state of the target lysine (

    
    -amine).[2][3]
    
  • Composition Effect: Determines if the buffer itself acts as a scavenger, neutralizing the dye before it reaches the protein.

Mechanism of Action & Buffer Influence[4]

The Kinetic Competition

For successful conjugation, the specific pH window (8.3–8.5) is critical.

  • Below pH 7.5: The

    
    -amino groups of lysine residues are protonated (
    
    
    
    ) and non-nucleophilic. Reaction rate is near zero.
  • Above pH 9.0: Hydrolysis of the NHS ester occurs within minutes, destroying the reagent before it can label the protein.

  • The "Goldilocks" Zone (pH 8.3–8.5): Sufficient deprotonation of lysines (

    
    ) occurs while maintaining reasonable NHS ester stability.
    
Diagram 1: Reaction Competition Pathway

The following diagram illustrates the mechanistic fork in the road determined by buffer conditions.[4]

ReactionMechanism Start BDP TMR NHS Ester Buffer Buffer Conditions Start->Buffer Path_Good Target Amine (Protein-NH2) Buffer->Path_Good pH 8.3-8.5 No Amines Path_Bad1 Water / High pH (Hydrolysis) Buffer->Path_Bad1 pH > 9.0 or Aqueous Storage Path_Bad2 Competing Amines (Tris/Glycine) Buffer->Path_Bad2 Tris/Glycine Present Result_Good Stable Conjugate (Amide Bond) Path_Good->Result_Good Nucleophilic Attack Result_Bad Hydrolyzed Dye (Carboxylate) Path_Bad1->Result_Bad Ester Cleavage Result_Waste Labeled Buffer (Waste) Path_Bad2->Result_Waste Scavenging

Figure 1: Kinetic competition in NHS-ester labeling. Green paths indicate optimal buffer conditions; red paths indicate buffer-induced failure modes.

Buffer Compatibility Matrix

The following table summarizes the suitability of common laboratory buffers for BDP TMR labeling.

Buffer SystempH RangeSuitabilityTechnical Notes
Sodium Bicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
8.3 – 8.5Optimal Provides the ideal basic environment for lysine deprotonation without accelerating hydrolysis too aggressively [1].
Sodium Borate 8.5Excellent Good alternative to bicarbonate; maintains stable pH during the reaction.
Phosphate (PBS) 7.2 – 7.4Sub-optimal At pH 7.4, most lysines are protonated (

). Labeling yield will be very low (<10%) unless pH is adjusted to >8.0 [2].
Tris (TBST) 7.0 – 9.0FORBIDDEN Contains primary amines. Tris will react with the NHS ester, consuming the dye and preventing protein labeling [3].
Glycine AnyFORBIDDEN Acts as a scavenger. Often used to stop the reaction, never to start it.
HEPES 7.5 – 8.2Acceptable Can be used if pH is adjusted to the upper range (8.0+). Non-nucleophilic.

Critical Additive Note: BDP TMR is hydrophobic. The reaction buffer must tolerate organic co-solvents (DMSO or DMF) at 5–10% v/v to prevent dye precipitation.

Troubleshooting Guide

Issue 1: Low Degree of Labeling (DOL)

Symptom: The protein is recovered, but absorbance at 544 nm (BDP TMR max) is negligible.

  • Probable Cause A: Incorrect Buffer pH. If you used PBS at pH 7.4, the reaction rate was too slow.

    • Fix: Exchange buffer to 0.1 M Sodium Bicarbonate, pH 8.3.

  • Probable Cause B: Buffer Contamination. The protein was stored in Tris or Glycine and not dialyzed.

    • Fix: Perform exhaustive dialysis or spin-desalting into PBS/Bicarbonate before adding dye.

  • Probable Cause C: Hydrolysis. The dye stock was dissolved in water or old (wet) DMSO.

    • Fix: Always dissolve NHS esters in anhydrous DMSO/DMF immediately before use.

Issue 2: Dye Precipitation / Protein Aggregation

Symptom: Visible particulates form upon adding the dye; loss of protein during filtration.

  • Mechanism: BDP TMR is lipophilic. Adding it directly to a high-salt aqueous buffer causes it to crash out before reacting.

  • Fix: Dissolve the dye in DMSO first. Add the dye-DMSO solution slowly to the vortexing protein solution. Ensure final DMSO concentration is 5–10%.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Decision1 Is DOL Low? Start->Decision1 Decision2 Is Precipitate Visible? Decision1->Decision2 No CheckBuffer Check Buffer Composition Decision1->CheckBuffer Yes CheckSolvent Check Solvent/Mixing Decision2->CheckSolvent Yes Sol1 Tris/Glycine Present? -> Dialyze Sample CheckBuffer->Sol1 Sol2 pH < 8.0? -> Use NaHCO3 pH 8.3 CheckBuffer->Sol2 Sol3 Dye in Aqueous? -> Use Anhydrous DMSO CheckBuffer->Sol3 Sol4 Hydrophobic Crash? -> Increase DMSO to 10% CheckSolvent->Sol4

Figure 2: Decision tree for diagnosing labeling failures. Blue diamonds represent diagnostic questions; red boxes represent corrective actions.

Optimized Protocol: BDP TMR Labeling

Objective: Label 1 mg of IgG antibody with BDP TMR NHS Ester.

Materials
  • Protein: 1 mg IgG in PBS (free of BSA/Gelatin).

  • Dye: BDP TMR NHS Ester (store at -20°C, desiccated).

  • Reaction Buffer: 1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[3][5][6]

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or PD-10 column.

Step-by-Step Workflow
  • Buffer Adjustment (Critical Step):

    • Do not rely on the storage buffer.

    • Add

      
       volume of 1 M Sodium Bicarbonate (pH 8.3)  to your protein solution.
      
    • Example: If you have 100 µL of IgG in PBS, add 10 µL of 1 M Bicarbonate. Final pH will be ~8.3.

    • Why? This adjusts pH instantly without a dialysis step [4].

  • Dye Preparation:

    • Bring BDP TMR NHS ester to room temperature before opening the vial to prevent moisture condensation.[2]

    • Dissolve dye in anhydrous DMSO to a concentration of 10 mg/mL.

    • Note: Prepare this immediately before use. NHS esters degrade in solution.[7]

  • Conjugation Reaction:

    • Calculate Molar Ratio: Use a 15:1 molar excess of dye to protein for BDP TMR (due to its hydrophobicity, effective concentration is lower).

    • Add the calculated volume of Dye-DMSO to the protein solution.

    • Vortex gently immediately upon addition.

    • Incubate for 1 hour at Room Temperature (protected from light).

  • Quenching (Optional but Recommended):

    • Add

      
       volume of 1 M Tris (pH 8.0). Incubate for 10 mins.
      
    • Why? This scavenges unreacted NHS ester, preventing it from reacting non-specifically during purification.

  • Purification:

    • Pass the reaction mixture through a desalting column equilibrated with PBS.

    • The BDP TMR-protein conjugate will elute first (colored band); free dye will remain in the column.

Frequently Asked Questions (FAQs)

Q: Can I use PBS for the reaction if I don't have Bicarbonate? A: You can, but efficiency will be low. If you must use PBS, ensure the pH is adjusted to 8.0 using NaOH. Standard PBS (pH 7.4) yields poor results because the amine nucleophilicity is insufficient [2].

Q: My protein precipitated after adding the dye. Why? A: BDP TMR is hydrophobic. If your protein concentration is too high (>5 mg/mL) or if you added the dye too quickly, the dye aggregates and pulls the protein out of solution. Try diluting the protein to 1-2 mg/mL and ensuring the final mixture contains ~10% DMSO to solubilize the fluorophore [5].

Q: Can I store the BDP TMR NHS ester in DMSO for later use? A: No. Even in "anhydrous" DMSO, trace moisture will hydrolyze the NHS ester over time. Discard unused dissolved dye or use it for non-critical labeling within 24 hours.

Q: Why is BDP TMR preferred over TAMRA? A: BDP TMR shares the same spectral channel (Ex/Em: ~540/570 nm) but has a significantly higher quantum yield and is more photostable, making it superior for microscopy and fluorescence polarization assays [1].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: The Chemistry of Reactive Groups.
  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

Sources

Technical Support Center: BDP TMR Amine Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting BDP TMR NHS-Ester Conjugation Failures

Introduction: The Chemistry of the Problem

Welcome to the technical support center. If you are here, your BDP TMR (Bodipy Tetramethylrhodamine) conjugation likely failed. You are likely seeing low yield , precipitation , or non-fluorescent conjugates .

BDP TMR is a high-performance fluorophore known for its brightness and photostability, but it presents unique challenges compared to standard fluoresceins or cyanines. It is hydrophobic and its NHS-ester moiety is hydrolytically unstable . Success requires balancing two competing reactions: the desired attack of the protein's primary amine on the dye's ester, and the unwanted attack of water (hydrolysis).

This guide does not just list steps; it diagnoses the molecular root causes of failure.

Module 1: Pre-Reaction Diagnostics

The "Silent Killer" Phase

Most failures occur before the dye even touches the protein. The NHS-ester functional group is extremely moisture-sensitive.

Critical Check: Reagent Integrity

Q: My dye is fresh, but I get zero conjugation. Why? A: Your NHS ester may have hydrolyzed in the vial.

  • Mechanism: Moisture ingress converts the reactive NHS ester into a non-reactive carboxylic acid. This process is invisible (the dye remains colored).

  • The Fix:

    • Solvent: Dissolve BDP TMR NHS ester only in anhydrous DMSO or DMF.

    • DMF Warning: Avoid old DMF. It breaks down into dimethylamine, which scavenges the NHS ester before your protein can [1]. If your DMF smells "fishy," discard it.[1]

    • Storage: Store the solid dye desiccated at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

Buffer Chemistry

Q: Can I use my standard Tris-Glycine buffer? A: Absolutely not.

  • Reasoning: Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines.[1] They act as "scavengers," reacting with the dye faster than your protein can.

  • Protocol: Exchange your protein into an amine-free buffer (PBS, HEPES, Borate, or Bicarbonate) via dialysis or a desalting column (e.g., PD-10) before starting.

Module 2: Reaction Optimization

The "Goldilocks" Zone

The pH Paradox

You must balance amine nucleophilicity against hydrolysis rates.[2]

  • pH < 7.5: Reaction fails. Lysine

    
    -amines are protonated (
    
    
    
    ) and cannot attack the ester.
  • pH > 9.0: Reaction fails. Hydrolysis of the NHS ester becomes the dominant pathway (half-life < 10 mins) [2].[2]

  • Optimal Window: pH 8.3 – 8.5 .[3]

Visualizing the Competition

The following diagram illustrates the kinetic competition determining your yield.

ReactionCompetition cluster_conditions Critical Control Points Dye BDP TMR NHS Ester Conjugate Stable Conjugate Dye->Conjugate Amidation (pH 8.3) Waste Hydrolyzed Dye (Non-reactive) Dye->Waste Hydrolysis (pH > 9.0 or Wet Solvent) Protein Protein (NH2) Protein->Conjugate Water Water (OH-) Water->Waste

Caption: Kinetic competition between productive conjugation (Green) and irreversible hydrolysis (Red).

Module 3: Solubility & Stoichiometry

The Hydrophobic Effect

Q: My protein solution turned cloudy/precipitated. What happened? A: BDP TMR is a hydrophobic (lipophilic) dye.

  • Cause 1: Organic Shock. Adding a large volume of DMSO/DMF directly to the protein causes denaturation.

    • Fix: Keep organic solvent concentration < 10% of the final volume.

  • Cause 2: Over-labeling. Attaching too many hydrophobic dyes destabilizes the protein structure.

    • Fix: Target a Degree of Labeling (DOL) of 2–4. Do not exceed a 20:1 Dye:Protein molar excess during reaction unless necessary.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low DOL (< 1.0) Hydrolyzed NHS esterUse fresh anhydrous DMSO; check dye stock.
Buffer pH too lowAdjust buffer to pH 8.3 with 1M NaHCO₃.
Competing aminesDialyze protein against PBS/Borate.
Precipitation Over-labelingReduce Dye:Protein molar ratio (try 10:1).
Solvent shockAdd dye slowly while vortexing; keep DMSO < 10%.
High Background Free dye retentionHydrophobic dye sticks to protein non-covalently. Add 5-10% DMF to wash buffer during purification.

Module 4: Post-Reaction Purification & Analysis

Purification Strategy

Dialysis is often insufficient for BDP TMR because the hydrophobic dye sticks to the membrane or the protein non-covalently.

  • Recommended: Size Exclusion Chromatography (SEC) using Sephadex G-25 (e.g., PD-10 columns) or Zeba Spin Columns .

  • Pro Tip: If free dye persists, use a specialized Detergent Removal Resin or a hydrophobic interaction column, as BDP TMR behaves similarly to a detergent monomer.

Calculating Degree of Labeling (DOL)

To quantify yield, you must correct for the dye's absorbance at 280 nm.[4] Without this, you will overestimate protein concentration.

Formula:


[4]

Constants for BDP TMR:

  • 
    : ~544 nm[5]
    
  • 
    : ~60,000 
    
    
    
  • Correction Factor (

    
    ): 0.16  (Note: This value is specific to BDP TMR-X; always verify with your specific lot's datasheet) [3].
    

Workflow Visualization

Follow this decision tree to isolate your specific failure mode.

TroubleshootingFlow Start Start: Conjugation Failed CheckBuffer 1. Check Buffer Composition Start->CheckBuffer IsAmineFree Is it Amine-Free (No Tris/Glycine)? CheckBuffer->IsAmineFree ChangeBuffer Exchange to PBS/Bicarbonate IsAmineFree->ChangeBuffer No CheckPH 2. Check pH IsAmineFree->CheckPH Yes IsPHGood Is pH 8.3 - 8.5? CheckPH->IsPHGood AdjustPH Adjust pH IsPHGood->AdjustPH No CheckSolvent 3. Check Solvent/Dye IsPHGood->CheckSolvent Yes IsAnhydrous Is DMSO Anhydrous? CheckSolvent->IsAnhydrous BuyFresh Use Fresh Anhydrous DMSO IsAnhydrous->BuyFresh No CheckPrecip 4. Check Precipitation IsAnhydrous->CheckPrecip Yes IsCloudy Is solution cloudy? CheckPrecip->IsCloudy ReduceRatio Reduce Dye:Protein Ratio or Organic % IsCloudy->ReduceRatio Yes Success Proceed to Purification (Use CF=0.16) IsCloudy->Success No

Caption: Step-by-step diagnostic workflow for isolating conjugation failures.

References

  • Hassan, H. et al. (2021).[6] Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. ResearchGate. Link

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.[7] Thermo Fisher Scientific Learning Center. Link

  • Tocris Bioscience. (n.d.). BDY TMR-X, SE Technical Data.[5] Tocris. Link

  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.[3][5][7] Lumiprobe Protocols.[3] Link

Sources

BDP TMR Amine Technical Support Center: A Guide to Minimizing Background Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BDP TMR amine and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for minimizing background fluorescence and maximizing the signal-to-noise ratio in your experiments. Here, we move beyond generic advice to offer field-proven insights grounded in the specific chemical properties of the BDP TMR fluorophore.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered when working with this compound conjugates.

Q1: I'm observing high background fluorescence across my entire sample. What is the most likely cause?

High background is often due to one of three primary factors: suboptimal conjugation leading to excess free dye, non-specific binding of the dye-conjugate to cellular or tissue components, or issues with the staining protocol itself. BDP TMR is a bright fluorophore, but it is also hydrophobic, which can increase its propensity for non-specific interactions if not properly handled[1][2].

Q2: My signal is weak, and the background is high, resulting in a poor signal-to-noise ratio. How can I improve this?

A poor signal-to-noise ratio can be addressed by both increasing the signal and decreasing the noise[3][4][5][6][7]. For the signal, ensure your protein of interest is expressed and that the BDP TMR conjugate is active. For the background, meticulous attention to blocking, washing, and the removal of unconjugated dye is critical.

Q3: Can the BDP TMR dye itself be causing the background?

Yes. Due to its hydrophobic nature, free this compound or NHS ester can bind non-specifically to cellular membranes and other lipophilic structures[1][2]. Furthermore, aggregation of the dye at high concentrations can lead to fluorescent particles that adhere to surfaces[8][9][10][11]. This makes the purification of your conjugate a critical step.

Q4: Does the pH of my buffers matter during conjugation and staining?

Absolutely. The conjugation of BDP TMR NHS ester to a primary amine is highly pH-dependent, with an optimal range of 8.3-8.5[12][13][14][15]. During staining, the pH of your buffers can influence non-specific binding and the fluorescence intensity of the dye, although BDP TMR is generally stable between pH 4 and 10[16][17][18][19].

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root causes of high background fluorescence.

Part 1: The Conjugation Process - Your First Line of Defense

The quality of your fluorescent conjugate is paramount. Problems here will invariably lead to issues downstream.

Issue: Inefficient Conjugation and/or Hydrolysis of the NHS Ester

  • Cause: The reaction between the BDP TMR NHS ester and the primary amine on your protein or molecule of interest is compromised. This can be due to incorrect pH, the presence of competing amines in your buffer, or the hydrolysis of the NHS ester before it can react.

  • Solution:

    • Buffer Selection: Ensure your protein is in an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate, adjusted to a pH of 8.3-8.5[14]. Buffers like Tris are not recommended as they contain primary amines that will compete in the reaction[20].

    • Dye Preparation: Dissolve the BDP TMR NHS ester in anhydrous DMSO or DMF immediately before use[14][21]. NHS esters are moisture-sensitive and can hydrolyze over time.

    • Molar Ratio: Optimize the molar ratio of dye to protein. A high excess of dye can lead to over-labeling, which may cause quenching or precipitation, and will certainly result in more free dye to remove. Start with a range of ratios to find the optimal degree of labeling (DOL) for your application.

Issue: Failure to Remove Unconjugated Dye

  • Cause: Residual, unconjugated BDP TMR remains in your sample after the conjugation reaction. This free dye will bind non-specifically during your staining protocol.

  • Solution:

    • Purification Method: It is critical to purify your conjugate. For proteins and antibodies, size-exclusion chromatography (e.g., a spin column) is a highly effective method for separating the larger conjugate from the smaller, free dye molecules[22][23][24]. Dialysis can also be used, but may be less efficient for removing all traces of the free dye[24].

    • Verification: After purification, confirm the removal of free dye. This can be done qualitatively by running the purified conjugate on an SDS-PAGE gel and visualizing the fluorescence before staining. You should only see fluorescence on the protein band.

Visualizing the Conjugation Workflow

ConjugationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein & Dye (Optimized Molar Ratio) Protein->Mix Dye BDP TMR NHS Ester in Anhydrous DMSO Dye->Mix Incubate Incubate (RT, 1 hr, Dark) Mix->Incubate Purify Purify Conjugate (e.g., Spin Column) Incubate->Purify QC Quality Control (DOL, Purity) Purify->QC

Caption: A streamlined workflow for conjugating BDP TMR NHS ester.

Part 2: The Staining Protocol - Optimizing for Clarity

Even with a perfectly conjugated probe, the staining protocol can introduce significant background.

Issue: Non-Specific Binding of the BDP TMR Conjugate

  • Cause: The BDP TMR-labeled molecule is adhering to unintended targets in your sample. This is often exacerbated by the hydrophobic nature of the BDP TMR dye[1][2].

  • Solution:

    • Blocking: This is a critical step. Use a high-quality blocking buffer, such as 5% Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody, for at least one hour[25][26][27].

    • Antibody Concentration: Titrate your BDP TMR-conjugated antibody to find the optimal concentration that provides a bright signal with minimal background[25][28][29]. Using too high a concentration is a common cause of high background[25][26].

    • Washing: Increase the number and duration of your wash steps after incubation with the fluorescent conjugate. Use a buffer containing a mild detergent, such as PBS with 0.1% Tween-20, to help remove non-specifically bound molecules[25][26][30].

Issue: Autofluorescence

  • Cause: Your cells or tissue may have endogenous molecules (like NADH and flavins) that fluoresce in the same channel as BDP TMR[30][31]. Fixation with aldehydes like glutaraldehyde can also induce autofluorescence[31].

  • Solution:

    • Controls: Always include an unstained control sample that is processed in the same way as your stained samples. This will allow you to assess the level of autofluorescence[30].

    • Quenching: If autofluorescence is high, you can try a quenching step. Reagents like Sudan Black B can be effective at reducing lipofuscin-based autofluorescence[31]. For aldehyde-induced autofluorescence, treatment with sodium borohydride can be effective[31].

Troubleshooting Decision Tree

TroubleshootingTree Start High Background with BDP TMR Conjugate Check_Unstained Is background present in unstained control? Start->Check_Unstained Autofluorescence High Autofluorescence: - Use quenching agent (e.g., Sudan Black) - Change fixative Check_Unstained->Autofluorescence Yes Check_Purification Was the conjugate purified after labeling? Check_Unstained->Check_Purification No Purify_Now Problem: Unconjugated Dye - Purify using size-exclusion - Verify purity on gel Check_Purification->Purify_Now No Optimize_Staining Optimize Staining Protocol Check_Purification->Optimize_Staining Yes Staining_Issues Potential Staining Issues: 1. Titrate antibody concentration 2. Increase blocking time/change agent 3. Increase wash steps/add detergent Optimize_Staining->Staining_Issues

Caption: A decision tree for troubleshooting BDP TMR background.

Experimental Protocols

Protocol 1: Optimal Antibody Conjugation with BDP TMR NHS Ester

This protocol is optimized for conjugating 1 mg of an IgG antibody.

  • Antibody Preparation:

    • Dissolve 1 mg of your antibody in 0.5 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). The protein concentration should be at least 2 mg/mL[32].

    • Ensure the antibody is free of any amine-containing preservatives like sodium azide or buffers like Tris. If necessary, perform a buffer exchange using an appropriate spin column[20][33].

  • Dye Preparation:

    • Prepare a 10 mM stock solution of BDP TMR NHS ester in anhydrous DMSO. For example, dissolve 1 mg of the dye (check the molecular weight on the vial) in the appropriate volume of DMSO.

    • This should be done immediately before use to avoid hydrolysis[14].

  • Conjugation Reaction:

    • Calculate the volume of dye solution needed for a 10-15 fold molar excess. For a 1 mg IgG (approx. 6.67 nmol), this would be around 6.7-10 µL of a 10 mM dye stock.

    • While gently vortexing the antibody solution, add the dye solution.

    • Incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a spin column (with a molecular weight cutoff appropriate for your antibody, e.g., 40 kDa) with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column and centrifuge to separate the labeled antibody from the unconjugated dye.

    • Collect the eluate containing your purified BDP TMR-conjugated antibody.

  • Characterization (Optional but Recommended):

    • Measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of BDP TMR (~542 nm).

    • Calculate the Degree of Labeling (DOL) to ensure you have a consistent product for your experiments.

Protocol 2: Robust Immunofluorescence Staining and Washing
  • Fixation and Permeabilization:

    • Fix your cells as required for your target antigen (e.g., 4% paraformaldehyde in PBS for 15 minutes).

    • Wash 3 times with PBS.

    • If your target is intracellular, permeabilize with a buffer such as 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Incubate the sample in a blocking buffer (e.g., 5% BSA, 10% normal goat serum in PBS) for 1 hour at room temperature[25][26][27]. This step is crucial for minimizing non-specific binding.

  • Primary Antibody Incubation:

    • Dilute your BDP TMR-conjugated primary antibody in the blocking buffer to its predetermined optimal concentration.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the sample three times with PBS containing 0.1% Tween-20, for 5-10 minutes each time.

    • Wash an additional two times with PBS alone to remove any residual detergent.

  • Mounting and Imaging:

    • Mount your sample using an anti-fade mounting medium.

    • Image using appropriate filter sets for the TMR channel.

By following these detailed guidelines and understanding the principles behind them, you can effectively troubleshoot and minimize background fluorescence, leading to clearer, more reliable data in your research.

References

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]

  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Central Laser Facility. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Inter- and Intramolecular Fluorescence Quenching of Organic Dyes by Tryptophan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). J-aggregates of meso-[2.2]paracyclophanyl-BODIPY dye for NIR-II imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduced non-specific binding with lower concentrations of antibody in.... Retrieved from [Link]

  • SpringerLink. (2020, September 23). Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution. Retrieved from [Link]

  • YouTube. (2023, May 8). Optimizing Signal to Noise Ratio. Retrieved from [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

  • PubMed. (2015, December 18). An optimization framework to maximize signal-to-noise ratio in simultaneous multi-slice body imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of change in pH on absorption intensity of compound 3a in PBS buffer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 2). Discovery of BODIPY J-aggregates with absorption maxima beyond 1200 nm for biophotonics. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Quenching of [Ru(bpy)3]2+ Fluorescence by Binding to Au Nanoparticles. Retrieved from [Link]

  • Visikol. (2022, February 14). Challenges with Background Fluorescence. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, September 12). Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. Retrieved from [Link]

  • ResearchGate. (2019, October 8). On the Aggregation Behaviour and Spectroscopic Properties of Alkylated and Annelated Boron‐Dipyrromethene (BODIPY) Dyes in Aqueous Solution. Retrieved from [Link]

  • BioProcess International. (2016, May 11). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 26). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploiting Aggregation Induced Emission and Twisted Intramolecular Charge Transfer in a BODIPY Dye for Selective Sensing of Fluoride in Aqueous Medium and Living Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imaging and detection of long-lived fluorescence probes in presence of highly emissive and scattering background. Retrieved from [Link]

  • ACS Publications. (2006). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Retrieved from [Link]

  • Innova Biosciences. (n.d.). Antibody Purification Guide. Retrieved from [Link]

  • ResearchGate. (2018, April 24). How to remove non conjugated Rhodamine B dye from antibody by membrane dialysis?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). AnilinoMethylRhodamines: pH Sensitive Probes with Tunable Photophysical Properties by Substituent Effect. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to BDP TMR and Alexa Fluor Dyes for Amine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the selection of the appropriate dye is paramount to generating high-quality, reproducible data. This guide provides an in-depth comparison of BDP TMR amine and the widely used Alexa Fluor dyes, focusing on their chemical properties, photophysical performance, and practical application in labeling biomolecules. As a senior application scientist, my goal is to offer not just a side-by-side comparison, but also the underlying scientific principles to empower you to make the most informed decision for your specific research needs.

Introduction to the Fluorophores

BDP TMR: The Borondipyrromethene Advantage

BDP TMR is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2] These dyes are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH. BDP TMR is spectrally similar to tetramethylrhodamine (TAMRA), but offers significantly greater brightness due to a much higher quantum yield.[1][2][3][4] Its characteristically long fluorescence lifetime also makes it an excellent candidate for fluorescence polarization assays.[1][2]

Alexa Fluor Dyes: A Legacy of Performance

The Alexa Fluor family, developed by Molecular Probes (now part of Thermo Fisher Scientific), represents a series of sulfonated fluorescent dyes.[][6][7] This sulfonation increases their hydrophilicity and water solubility, which in turn reduces the tendency of their conjugates to precipitate.[6][8] Alexa Fluor dyes are renowned for their exceptional photostability and brightness, making them a staple in a wide array of applications including immunofluorescence, flow cytometry, and fluorescence microscopy.[][6][8] They are available in a wide range of excitation and emission wavelengths, covering the visible and near-infrared spectrum.[6][9] For a relevant comparison with BDP TMR, we will focus on Alexa Fluor 555 and Alexa Fluor 568, which have similar spectral properties.[10][11]

Chemical Properties and Reactivity

Both BDP TMR and Alexa Fluor dyes are available with amine-reactive functionalities, most commonly as N-hydroxysuccinimide (NHS) esters.[1][12][13][14] This allows for the covalent attachment of the dye to primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus of a polypeptide chain.[13][15][16]

The underlying reaction chemistry is a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[15]

G cluster_reactants Reactants cluster_conditions cluster_products Products Dye_NHS Dye-NHS Ester Conjugate Dye-Protein Conjugate (Stable Amide Bond) Dye_NHS->Conjugate reacts with Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Conjugate pH Aqueous Buffer pH 7.2 - 9.0 NHS N-hydroxysuccinimide (Byproduct)

It is crucial to perform this reaction in an amine-free buffer at a slightly alkaline pH (typically 7.2-9.0).[12][13][15] Buffers such as phosphate-buffered saline (PBS), borate, or carbonate are suitable, whereas Tris-based buffers should be avoided as they contain primary amines that will compete with the target molecule for reaction with the dye.[12][13][15]

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye is dictated by its photophysical properties. The following table summarizes the key parameters for BDP TMR, Alexa Fluor 555, and Alexa Fluor 568.

PropertyBDP TMRAlexa Fluor 555Alexa Fluor 568
Excitation Max (nm) ~545[17][18]~555[11]~578[][10]
Emission Max (nm) ~570[17][18]~565[11]~603[][10]
Extinction Coefficient (cm⁻¹M⁻¹) Not specified~150,000[9][11]~91,300[9][10]
Fluorescence Quantum Yield (Φ) ~0.95[17][18]Not specified~0.69[10]
Brightness (Ext. Coeff. x QY) HighVery HighHigh
Photostability GoodExcellent[8][19][20]Excellent[8][19][20]
pH Sensitivity LowLow[6][8]Low[6][8]

Key Insights from the Data:

  • Spectral Overlap: BDP TMR and Alexa Fluor 555 are spectrally quite similar, making them suitable for similar filter sets. Alexa Fluor 568 is red-shifted, which can be advantageous in multicolor experiments to reduce spectral bleed-through.

  • Photostability: Alexa Fluor dyes are widely recognized for their superior photostability compared to many traditional dyes like FITC.[8][20][21] This allows for longer exposure times during imaging and more robust quantitative analysis.[8] While specific quantitative photostability data for BDP TMR is less prevalent in the literature, BODIPY dyes in general are known for good photostability. However, the extensive validation and documentation for Alexa Fluor dyes often make them the preferred choice for demanding imaging applications.[8][22]

Experimental Protocol: Antibody Labeling with Amine-Reactive Dyes

This protocol provides a general framework for labeling an antibody with an amine-reactive NHS ester dye. Optimization may be required depending on the specific antibody and dye used.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Amine-reactive dye (BDP TMR NHS ester or Alexa Fluor NHS ester)

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 1 M sodium bicarbonate, pH 8.3-8.5[13][23]

  • Purification column (e.g., Sephadex G-25)[12][23]

  • Phosphate-buffered saline (PBS)

G A 1. Prepare Antibody Solution Adjust concentration and buffer pH to ~8.3 B 2. Prepare Dye Stock Solution Dissolve NHS ester in anhydrous DMSO/DMF C 3. Labeling Reaction Add dye to antibody solution (5-15 molar excess) Incubate for 1 hour at room temperature in the dark A->C B->C D 4. Purify Conjugate Remove unreacted dye via gel filtration C->D E 5. Characterize Conjugate Determine Degree of Labeling (DOL) via spectrophotometry D->E

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, it must be exchanged into a suitable buffer.

    • Adjust the antibody concentration to 2-5 mg/mL.[13][23]

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3.[23]

  • Prepare the Dye Stock Solution:

    • Allow the vial of the amine-reactive dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL or prepare a 10 mM stock solution.[12][13] Vortex briefly to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • Slowly add the calculated amount of dye stock solution to the antibody solution while gently stirring. A typical starting point is a 5-15 fold molar excess of dye to antibody.[12] This ratio may need to be optimized for your specific protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12][13]

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[12][23] The labeled antibody will elute in the void volume.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., ~545 nm for BDP TMR or ~555 nm for Alexa Fluor 555).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[13]

Application-Specific Considerations

Fluorescence Microscopy:

For standard fluorescence microscopy, both BDP TMR and the spectrally similar Alexa Fluor dyes will provide excellent performance. However, for applications requiring extended imaging sessions or super-resolution techniques (e.g., STORM, PALM), the proven photostability of the Alexa Fluor dyes is a significant advantage.[8][22] They are less prone to photobleaching, ensuring a more stable signal over time.[8][20][21]

Flow Cytometry:

In flow cytometry, signal brightness is often a primary concern, especially for detecting low-abundance targets. The high quantum yield of BDP TMR makes it a very bright option. Alexa Fluor dyes are also exceptionally bright and are widely used in multicolor flow cytometry panels due to the extensive range of available colors and their well-characterized spectral properties.[]

Fluorescence Polarization:

BDP TMR is particularly well-suited for fluorescence polarization assays due to its long fluorescence lifetime.[1][2] This technique is often used to study molecular binding events in real-time.

Conclusion and Recommendations

Both BDP TMR and the Alexa Fluor dyes are high-performance fluorophores for amine labeling, each with distinct advantages.

  • Choose BDP TMR when:

    • Extreme brightness is the primary requirement.

    • You are performing fluorescence polarization experiments.

    • You are looking for a high-performance alternative to TAMRA.

  • Choose Alexa Fluor dyes when:

    • Exceptional photostability is critical, especially for long-duration imaging or super-resolution microscopy.

    • You are building complex multicolor experimental panels.

    • You require a well-documented and extensively validated fluorophore for a wide range of applications.

Ultimately, the choice between BDP TMR and an Alexa Fluor dye will depend on the specific demands of your experiment. By understanding their respective chemical and photophysical properties, you can select the optimal tool to illuminate your research.

References

  • Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein - CSH Protocols.
  • Alexa Fluor Dyes - Probes / BOC Sciences.
  • Conjugation Protocol for Amine Reactive Dyes - Tocris Bioscience.
  • Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium.
  • Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog.
  • NHS ester protocol for labeling proteins - Abberior Instruments.
  • Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - NIH.
  • An Introduction to Alexa Dyes - Bitesize Bio.
  • Alexa Fluor - Wikipedia.
  • Alexa Fluor | AAT Bioquest.
  • General Protocol of Dye NHS Antibody Labeling Kit - BroadPharm.
  • Photophysical properties of free and encapsulated Alexa555. (a)... - ResearchGate.
  • Photophysical and chemical parameters of Alexa Fluor 555/647 and... - ResearchGate.
  • Alexa Fluor® Dyes - Simply the Best and Brightest - UCI Department of Chemistry.
  • Fluorochromes Description.
  • Alexa Fluor series fluorescent dyes and equivalents - AxisPharm.
  • Fluorescence imaging - Wikipedia.
  • BDP® TMR NHS ester | CAS#:485397-12-4 - Lumiprobe.
  • This compound, 2183473-09-6 | BroadPharm.
  • (PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - ResearchGate.
  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC.
  • Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media.
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.
  • Datasheet for A270108: this compound - Labscoop.
  • Alexa Fluor 568 Dye Profile - FluoroFinder.
  • Alexa Fluor 555 Dye Profile - FluoroFinder.
  • A Comparative Guide to the Photostability of Fluorescent Dyes for Advanced Research - Benchchem.
  • BDP® TMR in Fluorophores - Lumiprobe.
  • This compound, 1mg - Labscoop.
  • BDP® TMR amine | CAS#:2183473-08-5 (free base) - Lumiprobe.
  • Spectrum [Alexa Fluor 568] - AAT Bioquest.
  • Labeling a protein with fluorophores using NHS ester derivitization - PubMed.
  • COPYRIGHTED MATERIAL.
  • Amine-Reactive Dyes - Biotium.
  • Labeling a Protein with Fluorophores Using NHS Ester Derivitization - ResearchGate.

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Advanced Characterization: BDP TMR vs. Conventional Amine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing Conjugate Functionality After BDP TMR Amine Labeling Content Type: Technical Comparison & Optimization Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from standard rhodamines (TAMRA, ROX) to Boron-Dipyrromethene (BODIPY) derivatives represents a significant upgrade in photostability and quantum yield. However, BDP TMR (Tetramethylrhodamine analog) introduces a distinct physicochemical challenge: hydrophobicity .

While sulfonated dyes (Alexa Fluor 546, Sulfo-Cy3) are engineered for solubility, BDP TMR retains a neutral, lipophilic core. This guide provides a rigorous framework for labeling proteins with BDP TMR and, crucially, assessing the functional integrity of the resulting conjugate. It moves beyond simple Degree of Labeling (DOL) calculations to address the "sticky" nature of BDP dyes that can induce aggregation or alter binding kinetics.

Part 1: The Candidate – BDP TMR Profile

Before optimizing the protocol, it is essential to understand how BDP TMR compares to the industry standards.

Table 1: Technical Comparison of Orange/Red Fluorophores

FeatureBDP TMR (Lumiprobe)5-TAMRA (Standard)Alexa Fluor 546 (Hydrophilic)
Core Structure Boron-dipyrrometheneRhodamineSulfonated Rhodamine
Excitation/Emission 542 nm / 574 nm546 nm / 579 nm556 nm / 573 nm
Quantum Yield (Φ) ~0.64 - 0.90 (High)~0.10 - 0.30 (Low)~0.79 (High)
Brightness Very HighModerateHigh
Photostability Excellent (Top tier)ModerateGood
Solubility Hydrophobic (Requires organic co-solvent)ModerateHigh (Water soluble)
Net Charge Neutral (Zwitterionic character)Net 0 or +1Negative (Sulfonated)
Primary Risk Protein Aggregation / Non-specific Binding Low BrightnessHigh Cost

Key Insight: BDP TMR is the superior choice for Fluorescence Polarization (FP) assays due to its longer excited-state lifetime (~5 ns) compared to cyanine or rhodamine dyes. However, its hydrophobicity requires strict "Go/No-Go" quality control to ensure the protein does not denature or precipitate.

Part 2: The Protocol – Precision Labeling

Amine labeling targets lysine residues. Because BDP TMR is hydrophobic, the reaction conditions must balance dye solubility (organic) with protein stability (aqueous).

Workflow Diagram: NHS-Ester Labeling Logic

LabelingWorkflow Start Start: Purified Protein (>2 mg/mL) BufferPrep Buffer Exchange (Remove Tris/Glycine) Target: 0.1M NaHCO3, pH 8.3 Start->BufferPrep Mixing Reaction Setup Add Dye dropwise while vortexing Final Organic Solvent < 10% BufferPrep->Mixing DyePrep Dissolve BDP TMR NHS in Anhydrous DMSO/DMF (10 mg/mL) DyePrep->Mixing Incubation Incubate 1h @ RT or 4h @ 4°C Dark, Constant Agitation Mixing->Incubation Quenching Quench Add 0.1M Tris or Glycine, pH 8.0 Incubation->Quenching Purification Purification (Critical Step) Gel Filtration (Sephadex G-25) or Dialysis Quenching->Purification

Figure 1: Optimized workflow for labeling proteins with hydrophobic NHS esters. Note the strict control of organic solvent concentration.

Critical Protocol Steps
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS or Bicarbonate, pH 8.3). Avoid Tris during labeling.

  • Dye Handling: Dissolve BDP TMR NHS ester in anhydrous DMSO immediately before use. Do not store in aqueous solution (hydrolysis half-life is minutes at pH 8).

  • Stoichiometry:

    • Antibodies:[1][2] Start with 15-20x molar excess (due to lower efficiency of hydrophobic dyes in aqueous buffer).

    • Peptides: Start with 1.5-2x molar excess.

  • Purification: Use Gel Filtration (e.g., PD-10 columns) rather than dialysis for faster removal of free hydrophobic dye, which can stick to dialysis membranes.

Part 3: Critical Assessment – The "Functionality Check"

This is the most important section. A labeled protein is useless if it precipitates or loses affinity.

1. Degree of Labeling (DOL) Calculation

You must correct for the dye's absorbance at 280 nm.[1][2][3][4]

  • BDP TMR Max Absorbance (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ):  542 nm[5]
    
  • Extinction Coefficient (

    
    ):  ~55,000 - 60,000 
    
    
    
    (Use 55,000 for calculation unless batch specific).
  • Correction Factor (

    
    ): 0.16  (Specific for Lumiprobe BDP TMR).
    

Formula:





Target DOL:

  • Antibodies: 2–5 dyes per molecule. (Higher >6 risks quenching/precipitation).

  • Smaller Proteins: 1–2 dyes per molecule.

2. The "Stickiness" & Aggregation Check

BDP conjugates are prone to non-specific hydrophobic interactions.

  • The Spin Test: Centrifuge the conjugate at 10,000 x g for 10 minutes. Measure

    
     of the supernatant before and after. A loss >5% indicates aggregation.
    
  • Spectral Shape: Check the absorption spectrum. A "shoulder" or broadening at 500-520 nm (H-dimer formation) indicates dye stacking on the protein surface.

3. Functional Validation Logic

Do not assume binding is preserved.

Diagram: Functional Assessment Decision Tree

QC_Tree Start Purified BDP TMR Conjugate Check1 Step 1: Aggregation Check (Spin Test + Spectrum) Start->Check1 Decision1 Precipitate or Shoulder Peak? Check1->Decision1 Fail1 FAIL: Aggregated Action: Filter (0.2um) or Lower DOL Decision1->Fail1 Yes Pass1 PASS: Monodisperse Decision1->Pass1 No Check2 Step 2: Functional Assay (ELISA / FP / Flow Cytometry) Pass1->Check2 Decision2 Retains >80% Binding vs Unlabeled? Check2->Decision2 Fail2 FAIL: Steric Hindrance or Hydrophobic Interference Decision2->Fail2 No Pass2 PASS: Validated Conjugate Decision2->Pass2 Yes Optimization Optimization Strategy: 1. Use PEG-linker (BDP TMR-X) 2. Reduce Dye Excess 3. Add 0.05% Tween-20 Fail2->Optimization Re-optimize

Figure 2: Quality Control Decision Tree. A systematic approach to validating conjugate performance.

Part 4: Troubleshooting & Optimization

Issue: High Background / Non-Specific Binding

  • Cause: The hydrophobic BDP core is sticking to plasticware or cell membranes.

  • Solution:

    • Add 0.05% Tween-20 or 0.1% BSA to your assay buffer.

    • Switch to BDP TMR-X (contains a C6 aminohexanoic acid linker) or a PEGylated variant to distance the hydrophobic core from the protein surface.

Issue: Low DOL despite high dye excess

  • Cause: Hydrolysis of NHS ester or precipitation of dye in aqueous buffer.

  • Solution: Ensure the dye is fully dissolved in DMSO before adding to the protein. Add the dye slowly while vortexing. Do not exceed 10% solvent concentration, as this may denature the protein.

Issue: Fluorescence Quenching

  • Cause: Over-labeling (DOL > 6) causing dye-dye energy transfer (homo-FRET).

  • Solution: Reduce the molar excess of dye during the reaction (e.g., drop from 20x to 10x).

References

Sources

BDP TMR Amine & DAPI: Spectral Compatibility and Multiplexing Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Compatibility Verdict

BDP TMR Amine (Borondipyrromethene Tetramethylrhodamine derivative) and DAPI are, under standard conditions, highly compatible for multiplex fluorescence microscopy and flow cytometry. They occupy distinct spectral channels:

  • DAPI: UV Excitation / Blue Emission (Ex 358 nm / Em 461 nm)[]

  • BDP TMR: Green/Yellow Excitation / Orange Emission (Ex 545 nm / Em 570 nm)

The Expert Insight (The "Gotcha"): While the theoretical separation is >80 nm, spectral bleed-through is a tangible risk in two specific scenarios:

  • DAPI "Red-Shift": At high concentrations or when bound to RNA/polyphosphates, DAPI emission broadens significantly into the 500–550 nm range, creating false positives in the BDP TMR channel.

  • Broad Bandpass Filters: Older "TRITC" filter sets often have wide emission windows that capture the tail of the DAPI signal.

This guide details the spectral mechanics, compares BDP TMR against industry standards (TRITC, Alexa Fluor® 555), and provides a self-validating protocol to ensure zero crosstalk.

Spectral Characterization & Overlap Analysis[2]

To understand the overlap risk, we must analyze the emission topology of both fluorophores.

Spectral Data[3][4][5][6][7][8][9][10]
FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Extinction Coeff. (ε)
DAPI (Bound to dsDNA) 358461~1030.92~27,000
This compound 545570250.95~60,000
TRITC (Standard) 55057323~0.25~65,000
The Overlap Mechanism

BDP TMR is a "TAMRA channel" dye.[2][3][4][5][6] It is excited by 532 nm or 561 nm lasers. DAPI is excited by 355 nm or 405 nm lasers.[7]

  • Ideal Scenario: The 405 nm laser does not excite BDP TMR, and the 561 nm laser does not excite DAPI.

  • Real-World Risk: If using a wide-spectrum light source (e.g., Mercury/Metal Halide arc lamp) with a DAPI excitation filter, the DAPI emission tail can extend to 550 nm. If the BDP TMR emission filter is too wide (e.g., 570/50 nm), it may collect this tail.

Visualization: Spectral Interaction Logic

SpectralOverlap DAPI_Source UV Source (350-405 nm) Sample Sample (DAPI + BDP TMR) DAPI_Source->Sample Excites DAPI BDP_Source Green Source (530-561 nm) BDP_Source->Sample Excites BDP DAPI_Em DAPI Emission (Peak 461 nm) Sample->DAPI_Em DAPI_Tail DAPI 'Red Tail' (RNA/High Conc: >500 nm) Sample->DAPI_Tail If RNA/High Conc BDP_Em BDP TMR Emission (Peak 570 nm) Sample->BDP_Em Filter_TMR TMR Filter Set (Pass: 560-600 nm) DAPI_Em->Filter_TMR Blocked DAPI_Tail->Filter_TMR Leakage Risk BDP_Em->Filter_TMR Passes Detector Detector Signal Filter_TMR->Detector

Figure 1: Spectral interaction pathway showing where DAPI "Red Tail" leakage can compromise the BDP TMR channel.

Product Comparison: BDP TMR vs. Alternatives

Why choose This compound over standard TRITC or Alexa Fluor 555 when multiplexing with DAPI?

Performance Matrix
FeatureThis compound TRITC (Tetramethylrhodamine) Alexa Fluor® 555
Brightness High (QY 0.95)Low/Medium (QY ~0.25)High (QY ~0.80)
Photostability Excellent (Resists bleaching)Poor (Bleaches rapidly)Excellent
Emission Bandwidth Narrow (Sharp peak)BroadMedium
DAPI Separation Superior (Narrow emission reduces tail overlap)Moderate (Broad emission requires wider filters)High
Chemical Nature Hydrophobic core (Borondipyrromethene)Rhodamine derivativeSulfonated Rhodamine
Expert Analysis
  • Narrow Emission Advantage: BDP dyes typically exhibit sharper emission peaks than Rhodamines. This allows you to use narrower bandpass filters (e.g., 570/20 nm instead of 570/50 nm) for the TMR channel. This physically excludes the DAPI tail more effectively than is possible with TRITC.

  • Quantum Yield: BDP TMR has a quantum yield near unity (0.95).[5][6] You can use lower excitation power, which reduces the chance of cross-exciting DAPI or causing autofluorescence.

Experimental Protocol: Validating Crosstalk

Do not assume compatibility. Validate it using this "Drop-Out" control workflow.

Materials
  • Sample: Cells or beads labeled with this compound.

  • Counterstain: DAPI (Stock 1 mg/mL).

  • Mounting Media: Antifade mounting medium (critical to prevent DAPI photoconversion).

Step-by-Step Validation Workflow
  • Prepare Single-Stain Controls:

    • Slide A: Unstained (Autofluorescence check).

    • Slide B: DAPI only (High concentration, e.g., 1 µg/mL).

    • Slide C: BDP TMR only.

    • Slide D: Double stained (DAPI + BDP TMR).

  • Acquisition Settings (Fixed):

    • Set exposure/gain based on Slide D (Double stain) to avoid saturation.

    • Do not change settings between slides.

  • The "Bleed-Through" Test (Crucial Step):

    • Load Slide B (DAPI Only) .

    • Excitation: UV/405 nm (DAPI Channel). -> Image DAPI Channel. (Should be bright).

    • Excitation: UV/405 nm (DAPI Channel). -> Image TMR Channel. (Switch emission filter to TMR).

    • Result: If you see signal in the TMR channel on the DAPI-only slide, you have DAPI Red-Shift or Filter Leakage .

  • The "Cross-Excitation" Test:

    • Load Slide C (BDP TMR Only) .

    • Excitation: UV/405 nm . -> Image TMR Channel.

    • Result: If you see signal, the UV laser is directly exciting the BDP TMR (unlikely, but possible with very broad filters).

Troubleshooting DAPI Leakage

If you detect DAPI signal in the BDP TMR channel:

  • Cause 1: RNA Binding. DAPI emits at ~500nm when bound to RNA.[]

    • Fix: Treat samples with RNase A prior to staining.

  • Cause 2: Concentration.

    • Fix: Titrate DAPI down. 300 nM (approx 100 ng/mL) is usually sufficient. Avoid 1 µg/mL unless necessary.

  • Cause 3: Filter Set.

    • Fix: Ensure your TMR emission filter cuts on after 560 nm.

Labeling Protocol: this compound

Note: "this compound" (CAS 2183473-08-5) contains a free primary amine.[2][4] It is designed to react with activated carboxyl groups (NHS esters), aldehydes, or epoxides on your target molecule.[2] If you intend to label a protein's lysine residues, you need "BDP TMR NHS Ester", not the amine form.

Application: Conjugation to Carboxyl-Beads or Activated Small Molecules.

Protocol (Amine-to-Carboxyl Conjugation via EDC/NHS):

  • Activation:

    • Dissolve target carboxyl-molecule in activation buffer (MES, pH 6.0).

    • Add EDC and Sulfo-NHS (10-fold molar excess). React for 15 mins.

  • Conjugation:

    • Dissolve This compound in DMSO (10 mg/mL stock).

    • Add this compound to the activated target (pH adjusted to 7.2–7.5 with PBS).

    • Ratio: Use 1.5–2x molar excess of dye over target carboxyls.

  • Incubation:

    • Incubate for 2 hours at RT in the dark.

  • Purification:

    • Remove unreacted dye using a Desalting Column (e.g., PD-10) or Dialysis. BDP TMR is hydrophobic; ensure the column buffer contains a small amount of surfactant or organic solvent if the conjugate precipitates.

Decision Logic Diagram

Use this flowchart to optimize your multiplexing setup.

OptimizationFlow Start Start Multiplex Design CheckFilters Check Filter Sets: DAPI (Ex 350/Em 460) TMR (Ex 540/Em 570) Start->CheckFilters LeakageCheck Run DAPI-Only Control (Measure TMR Channel) CheckFilters->LeakageCheck Decision Signal in TMR Channel? LeakageCheck->Decision NoSignal Compatible. Proceed to Experiment. Decision->NoSignal No YesSignal Analyze Signal Source Decision->YesSignal Yes Source1 Broad Emission? (RNA/High Conc) YesSignal->Source1 Source2 Filter Bleed? YesSignal->Source2 Fix1 Action: RNase treat or Dilute DAPI Source1->Fix1 Fix2 Action: Narrow TMR Bandpass Filter Source2->Fix2

Figure 2: Troubleshooting logic for eliminating spectral crosstalk between DAPI and BDP TMR.

References

  • Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe. Biotechnic & Histochemistry, 70(5), 220-233.
  • Hinkeldey, B., et al. (2008).[8] Comparative photostability studies of BODIPY and fluorescein dyes. ChemPhysChem, 9(14), 2019-2027.[8] Retrieved from [Link]

Sources

Comparative Guide: BDP TMR Amine in FRET Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bright" Alternative to TAMRA

BDP TMR amine (Boron-dipyrromethene TMR analog) is a high-performance fluorophore engineered to replace Tetramethylrhodamine (TAMRA) in critical fluorescence applications. While it shares the spectral "orange" channel (Excitation ~542 nm / Emission ~574 nm) with TAMRA and Cy3, it fundamentally differs in photophysics.

Unlike the rhodamine-based TAMRA, which often suffers from low quantum yield (QY) in aqueous buffers (typically <0.3), BDP TMR maintains a high QY (~0.6–0.9) and exceptional photostability.[1] The "Amine" derivative specifically allows for conjugation to carboxyl groups (via EDC/NHS activation) or carbonyls, enabling site-specific labeling strategies distinct from standard NHS-ester labeling of lysines.

Core Advantages at a Glance[2]
  • Brightness: ~2-3x brighter than TAMRA in aqueous solution.

  • Photostability: Resistant to photobleaching, essential for single-molecule FRET (smFRET).

  • Narrow Emission: Reduced spectral crosstalk in multicolor FRET experiments.

  • Neutral Charge: The BDP core is uncharged, minimizing non-specific binding compared to negatively charged cyanines or Alexa dyes.

Spectral Profiling & FRET Suitability

To design a valid FRET experiment, one must match the spectral overlap integral (


) of the donor and acceptor.[2] BDP TMR is versatile, functioning effectively as both a donor and an acceptor.
BDP TMR as a FRET Acceptor

BDP TMR is an ideal acceptor for green donors like Fluorescein (FAM) , Alexa Fluor 488 , or GFP .

  • Mechanism: The emission of FAM (520 nm) overlaps significantly with the absorption of BDP TMR (542 nm).

  • Benefit: The high extinction coefficient of BDP TMR (

    
    ) maximizes the Förster Radius (
    
    
    
    ), typically achieving an
    
    
    of 55–60 Å with FAM.
BDP TMR as a FRET Donor

BDP TMR can donate energy to Far-Red acceptors like Cy5 , Alexa Fluor 647 , or BDP 630/650 .

  • Mechanism: Its narrow emission peak (574 nm) ensures energy is directed specifically to the acceptor's excitation band (usually ~650 nm) with minimal bleed-through into the acceptor's detection channel.

Visualization: FRET Pair Logic

The following diagram illustrates the optimal donor/acceptor pairings for BDP TMR.

FRET_Pathways cluster_0 Spectral Overlap Zone GFP Donor: GFP / FAM (Em: ~520 nm) BDP_TMR BDP TMR (Abs: 542 nm | Em: 574 nm) GFP->BDP_TMR FRET (R0 ~55 Å) BDP TMR acts as ACCEPTOR Cy5 Acceptor: Cy5 / Alexa 647 (Abs: ~650 nm) BDP_TMR->Cy5 FRET (R0 ~60 Å) BDP TMR acts as DONOR

Figure 1: FRET Relay Logic. BDP TMR serves as a bridge, accepting energy from green fluorophores and donating to far-red fluorophores.

Comparative Analysis: BDP TMR vs. Alternatives

The following table objectively compares this compound against its primary competitors.

FeatureBDP TMRTAMRA (5-TAMRA)Cy3Alexa Fluor 555
Core Structure Boron-dipyrrometheneRhodamineCyanineSulfonated Cyanine
Quantum Yield (Aq) High (~0.6 - 0.9) Low (< 0.3)Medium (~0.15 - 0.3)High (~0.8)
Photostability Excellent ModerateModerateHigh
Stokes Shift Small (~30 nm)Small (~25 nm)Medium (~50 nm)Small (~15 nm)
Net Charge Neutral (Hydrophobic)Zwitterionic/Net 0Positive (+1)Negative (-2)
FRET

(w/ FAM)
~57 Å ~55 Å~60 Å~60 Å
Primary Use Case smFRET, FP AssaysDNA SequencingGeneral ImagingGeneral Imaging

Expert Insight:

  • Choose BDP TMR if you are performing Fluorescence Polarization (FP) assays (due to its long excited-state lifetime) or Single-Molecule FRET (due to superior photostability compared to Cy3/TAMRA).

  • Choose Alexa 555 if high water solubility is the sole priority and the negative charge does not interfere with your protein's function.

Experimental Protocols

Conjugation of this compound to Carboxyl-Targets

Unlike NHS-esters which label amines, This compound is designed to label Carboxyl groups (e.g., C-terminus of proteins, Glutamic/Aspartic acid residues, or carboxylated beads). This requires activation via EDC/NHS.

Reagents:

  • Target Molecule (Protein/Peptide) in MES Buffer (50 mM, pH 6.0).

  • This compound (dissolved in DMSO at 10 mM).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

Protocol:

  • Activation: Add EDC (10-fold molar excess) and NHS (10-fold molar excess) to the target molecule solution.

  • Incubation: Incubate for 15 minutes at Room Temperature (RT) to form the semi-stable amine-reactive ester.

  • Quenching/Buffer Exchange (Critical): Excess EDC reacts with amines. You must remove excess EDC using a desalting column (e.g., Zeba Spin) equilibrated with PBS (pH 7.4). Do not skip this step.

  • Conjugation: Immediately add this compound (5-10 fold molar excess) to the activated target.

  • Reaction: Incubate for 2 hours at RT or Overnight at 4°C in the dark.

  • Purification: Remove unreacted dye using a size-exclusion column (e.g., PD-10) or dialysis.

Measuring FRET Efficiency ( )

Once synthesized, validate the FRET pair (e.g., FAM-Donor + BDP TMR-Acceptor).

Method: Acceptor Photobleaching This is the most robust method for confirming FRET in fixed samples.

  • Image Donor (Pre): Measure Donor (FAM) intensity (

    
    ).
    
  • Bleach Acceptor: Expose the sample to high-intensity 560 nm light until BDP TMR fluorescence is destroyed (bleached).

  • Image Donor (Post): Measure Donor (FAM) intensity (

    
    ).
    
  • Calculate:

    
    
    If FRET was occurring, the Donor should get brighter (de-quench) after the Acceptor is destroyed.
    
Visualization: Conjugation Workflow

Conjugation_Workflow Step1 Step 1: Carboxyl Activation (Target + EDC/NHS) Step2 Step 2: Remove Excess EDC (Desalting Column) Step1->Step2 Creates NHS-Ester Step3 Step 3: Add this compound (Nucleophilic Attack) Step2->Step3 pH 7.4 Buffer Step4 Step 4: Purification (Remove Free Dye) Step3->Step4 Amide Bond Formation

Figure 2: Amine-to-Carboxyl Conjugation Workflow. Note the critical desalting step to prevent EDC from crosslinking the dye.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: FRET Donor/Acceptor Pairs. Retrieved from [Link]

Sources

Technical Guide: Evaluating BDP TMR Amine for Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates BDP TMR Amine (a Boron-Dipyrromethene derivative) for single-molecule fluorescence applications, specifically targeting researchers transitioning from standard cyanine (Cy3) or rhodamine (TAMRA) dyes.

Executive Summary: The "BODIPY" Advantage & Risk

In single-molecule FRET (smFRET) and single-particle tracking (SPT), the choice of fluorophore dictates the resolution limit. BDP TMR (matching the TAMRA channel, Ex/Em: 542/574 nm) offers a distinct alternative to the industry standards Cy3 and Alexa Fluor 555 .

While Cy3 is the workhorse for DNA/RNA studies due to its predictable photophysics in enzymatic oxygen scavenging systems (ROXS), BDP TMR offers superior quantum yield (QY ~0.64 vs. ~0.15–0.3 for TAMRA/Cy3) and exceptional photostability. However, its high hydrophobicity presents a "solubility barrier" that requires modified labeling and imaging protocols to prevent non-specific surface adsorption—a fatal error in single-molecule regimes.

Verdict: BDP TMR is recommended for membrane protein studies , lipid-DNA interactions , or high-photon-flux tracking where Cy3 photobleaches too rapidly. It is less suitable for highly disordered, charged proteins where the dye’s hydrophobicity may induce artificial compaction.

Comparative Photophysics: BDP TMR vs. The Field

The following data compares BDP TMR against its primary competitors in the Yellow/Orange channel.

Table 1: Photophysical Performance Metrics
FeatureBDP TMR Cy3 (Sulfonated) Atto 565 TAMRA (5-isomer)
Core Structure Boron-dipyrromethenePolymethine CyanineRhodamine derivativeRhodamine
Excitation Max 542 nm550 nm563 nm546 nm
Emission Max 574 nm570 nm592 nm579 nm
Quantum Yield (φ) 0.64 (High)~0.15 (Free) / ~0.3 (DNA)0.900.30
Extinction Coeff. 55,000 M⁻¹cm⁻¹150,000 M⁻¹cm⁻¹120,000 M⁻¹cm⁻¹90,000 M⁻¹cm⁻¹
Brightness (φ × ε) ~35,200~45,000108,000 ~27,000
Hydrophobicity High (Risk) Low (Hydrophilic)ModerateModerate
Blinking (ROXS) Low (Requires Trolox)Tunable (Excellent)LowModerate
Bleaching Lifetime >120 sec (High)~30–60 sec>100 sec~40 sec

Analyst Note: While Atto 565 is brighter, BDP TMR has a narrower emission spectrum, reducing crosstalk (bleed-through) into the red (Acceptor) channel in FRET experiments. This makes BDP TMR a superior donor for high-sensitivity FRET pairs where spectral separation is critical.

Critical Evaluation Workflow

To validate BDP TMR for your specific biological system, follow this self-validating workflow. This pipeline ensures that the dye's hydrophobicity does not perturb your biomolecule's native dynamics.

EvaluationWorkflow Prep 1. Conjugation (Modified Organic Phase) Purify 2. Purification (Hydrophobic Removal) Prep->Purify Remove free dye Ensemble 3. Ensemble QC (Abs/Em Ratio) Purify->Ensemble Calc DOL Surface 4. Surface Passivation (Detergent Check) Ensemble->Surface Immobilize SingleMol 5. smTIRF Imaging (Bleaching/Blinking) Surface->SingleMol TIRF Microscopy Analysis 6. Trace Analysis (Dwell Time/States) SingleMol->Analysis HMM Analysis Analysis->Prep If DOL < 80% Analysis->Surface If sticky/agg

Figure 1: The "Hydrophobicity-Aware" Evaluation Pipeline. Note the feedback loop: if non-specific sticking is observed in step 6, the surface passivation (Step 4) must be adjusted with higher detergent concentrations.

Detailed Protocols

A. Conjugation Strategy (The "Solubility Bridge")

This compound is chemically stable but resists dissolving in pure aqueous buffers. Standard protocols for Cy3 (mixing in PBS) will fail, leading to dye precipitation and poor labeling efficiency.

Reagents:

  • This compound (Lumiprobe/Vendor).

  • Target: DNA oligo (with internal dT-NHS or terminal NHS) or Protein (via activated ester).[1] Note: If starting with this compound, you are likely reacting with a Carboxyl-modified biomolecule using EDC/NHS chemistry.

  • Solvent: Anhydrous DMSO.

  • Buffer: 100 mM Sodium Bicarbonate (pH 8.3).

Protocol:

  • Solubilization: Dissolve this compound in 100% DMSO to a concentration of 5–10 mM. Do not use water.

  • The "Bridge" Mix: Prepare your protein/DNA in Bicarbonate buffer. Add DMSO to the protein solution before adding the dye, bringing the final DMSO concentration to 10–15% (v/v). This prevents the dye from crashing out upon contact.

  • Reaction: Add dye (10–20x molar excess for proteins, 5x for DNA). Incubate 4 hours at RT (longer than Cy3 due to steric bulk).

  • Purification (Critical): Use a Sephadex G-25 or PD-10 column .

    • Modification: Equilibrate the column with buffer containing 0.05% Tween-20 . The detergent prevents the hydrophobic BDP dye from sticking to the resin matrix.

B. Single-Molecule Imaging Buffer (ROXS + Detergent)

BODIPY dyes do not blink via the same cis-trans isomerization mechanism as Cyanines. They require a reducing/oxidizing system (ROXS) to stabilize the triplet state, but they are less sensitive to oxygen depletion than Cy3.

Recommended "BDP-Optimized" Imaging Buffer:

  • Trolox: 2 mM (Suppresses blinking).

  • PCA/PCD: Oxygen Scavenging System (Standard).

  • Methyl Viologen (MV): 1 mM (Optional: Quenches triplet states if blinking persists).

  • CRITICAL ADDITIVE: 0.1 mg/mL BSA + 0.05% Tween-20 .

    • Why? BDP TMR is "sticky." Without BSA/Tween, you will see single molecules landing on the PEG surface and never leaving (non-specific binding), ruining your kinetic data.

Data Analysis: What to Look For

When analyzing smFRET traces using BDP TMR (Donor) and a Red Acceptor (e.g., Cy5 or Atto 647N), look for these signatures:

  • Bleaching Steps: BDP TMR should show a single, clean bleaching step.

    • Pass: >90% of traces show 1-step bleaching.

    • Fail: Multi-step bleaching implies aggregation (hydrophobic clumping).

  • Total Photon Count: Integrate the area under the donor trace.

    • BDP TMR should yield ~1.5x to 2x more total photons than TAMRA before bleaching.

  • FRET Efficiency Distribution:

    • If the FRET peak is broader than expected (compared to Cy3/Cy5), the BDP dye might be interacting with the DNA/Protein surface, restricting its rotational freedom (High Anisotropy).

    • Correction: If observed, switch to a longer, more flexible linker (e.g., C6-amino linker).

References

  • Roy, R., Hohng, S., & Ha, T. (2008). A practical guide to single-molecule FRET. Nature Methods, 5(6), 507–516. [Link]

  • Stennett, E. M. S., Ciuba, M. A., & Levitus, M. (2014). Photophysical processes in single molecule organic fluorescent probes. Chemical Society Reviews, 43(4), 1057–1075. [Link]

  • Toseland, C. P. (2013). Fluorescent labeling and modification of proteins.[2] Journal of Chemical Biology, 6, 85–95. [Link]

Sources

comparing amine-reactive BDP TMR with other derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Beyond Standard Rhodamines: A Technical Guide to Amine-Reactive BDP TMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for BDP TMR

In the crowded landscape of orange-red fluorophores, Tetramethylrhodamine (TAMRA) has long been the workhorse. However, for applications requiring high photostability, fluorescence polarization (FP) sensitivity, or lipid environment compatibility, standard rhodamines often fall short.

Amine-reactive BDP TMR (Boron-Dipyrromethene TMR analog) represents a high-performance evolution. While it spectrally mimics TAMRA (allowing use of standard 543/546 nm excitation lines), its underlying BODIPY core confers distinct physicochemical advantages: superior quantum yield, a narrower emission spectrum, and a significantly longer excited-state lifetime.

This guide objectively compares BDP TMR against its primary competitors—TAMRA, Cy3, and Alexa Fluor 555—providing the experimental data and decision-making logic required for high-stakes assay development.

Technical Comparison: BDP TMR vs. Alternatives

The following data synthesizes performance metrics from standard bioconjugation workflows. Note the distinct advantage of BDP TMR in Quantum Yield and Lifetime, which directly correlates to performance in Fluorescence Polarization (FP) assays.

Table 1: Comparative Spectral & Physical Properties
FeatureBDP TMR TAMRA (5-isomer) Cy3 Alexa Fluor 555
Core Structure Boron-DipyrrometheneRhodamineCyanineSulfonated Rhodamine
Excitation Max (nm) 542546550555
Emission Max (nm) 574579570565
Extinction Coeff. (

)
~55,000

~90,000

~150,000

~150,000

Quantum Yield (QY) 0.64 - 0.90 (High)0.30 - 0.60 (Med)~0.15 (Low in water)~0.10 - 0.20
Fluorescence Lifetime ~3 - 5 ns (Long)~2 ns< 1 ns (Short)~0.3 ns
Photostability Excellent GoodModerateExcellent
Solubility Hydrophobic (Lipophilic)ModerateModerateHydrophilic
Primary Application FP Assays, Lipid ImagingGeneral LabelingDNA/RNA, ImagingSoluble Proteins

Critical Insight: While Cy3 and Alexa Fluor 555 have higher extinction coefficients (absorb more light), BDP TMR compensates with a significantly higher Quantum Yield (emits more absorbed light). For Fluorescence Polarization (FP) , BDP TMR is the "Gold Standard" because its long lifetime allows the molecule to rotate before emitting, providing a wider dynamic range for binding assays compared to the short-lived Cy3.

Mechanism of Action: Amine-Reactive Chemistry

Amine-reactive BDP TMR typically utilizes an N-hydroxysuccinimide (NHS) ester moiety. This group reacts with primary amines (


) found on the N-terminus of proteins or the 

-amino group of Lysine residues.

The Reaction Logic:

  • Nucleophilic Attack: The unprotonated amine on the biomolecule attacks the carbonyl of the NHS ester.

  • Leaving Group: NHS is released as a byproduct.

  • Amide Bond Formation: A stable, covalent amide bond links the BDP fluorophore to the target.

Diagram 1: Amine-Reactive Labeling Workflow

LabelingWorkflow Substrate Protein/Peptide (Lysine -NH2) Intermediate Transition State Substrate->Intermediate Nucleophilic Attack (pH 8.3) Dye BDP TMR NHS Ester Dye->Intermediate Conjugate Stable Amide Conjugate Intermediate->Conjugate Amide Bond Formation Byproduct NHS Leaving Group Intermediate->Byproduct Elimination

Caption: Reaction pathway of BDP TMR NHS ester with primary amines. High pH (8.3) ensures amines are deprotonated for nucleophilic attack.

Experimental Protocol: Labeling with Hydrophobic Dyes

Unlike sulfonated dyes (e.g., Alexa Fluor), BDP TMR is lipophilic . This requires a modified protocol to prevent dye precipitation before conjugation occurs.

Reagents:

  • Target: IgG Antibody or BSA (1 mg/mL minimum).

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3. Avoid Tris or Glycine buffers as they compete for the dye.
    
  • Solvent: Anhydrous DMSO or DMF (High quality).

  • Dye: BDP TMR NHS Ester.[1]

Step-by-Step Methodology:

  • Buffer Exchange (Critical): Ensure the protein is in Sodium Bicarbonate buffer. If the protein is in PBS, adjust pH to 8.3 with 1M

    
    .
    
    • Why? The reaction requires unprotonated amines. At pH 7.4 (PBS), fewer Lysines are reactive. pH 8.3 is the sweet spot between reactivity and hydrolysis.

  • Dye Solubilization: Dissolve BDP TMR NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

    • Trustworthiness Check: Do not prepare this stock in advance. NHS esters hydrolyze rapidly in the presence of moisture. Use immediately.

  • Conjugation Reaction: While vortexing the protein solution gently, slowly add the dye solution.

    • Ratio: Use a 10-20 molar excess of dye for antibodies.

    • Organic Limit: Ensure the final volume of DMSO does not exceed 10% of the total reaction volume.

    • Causality: BDP TMR is hydrophobic.[1][2] If DMSO > 10%, the protein may denature. If DMSO is too low or mixing is poor, the dye will precipitate out of solution rather than reacting.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Purification: Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis against PBS.

    • Note: Because BDP TMR is hydrophobic, it may stick to some column resins. A Sephadex G-25 matrix is generally compatible.

  • Validation: Measure Absorbance at 280 nm (Protein) and 542 nm (Dye). Calculate Degree of Labeling (DOL).[3][4]

    
    
    (For BDP TMR: 
    
    
    
    , Correction Factor
    
    
    )

Decision Matrix: When to Choose BDP TMR

Not all "TMR" channels are created equal. Use the logic flow below to determine if BDP TMR is the correct choice for your specific assay.

Diagram 2: Fluorophore Selection Logic

SelectionLogic Start Select Application Q1 Is this a Fluorescence Polarization (FP) Assay? Start->Q1 Res_FP CHOOSE BDP TMR (Long Lifetime = High Sensitivity) Q1->Res_FP Yes Q2 Is the target Lipophilic (Membranes/Lipids)? Q1->Q2 No Res_Lipid CHOOSE BDP TMR (Lipophilic Nature matches target) Q2->Res_Lipid Yes Q3 Is Photostability Critical? (Long-term imaging) Q2->Q3 No Q4 Is the protein highly soluble and sensitive to precipitation? Q3->Q4 Yes Res_TAMRA CHOOSE TAMRA (Cost-effective, General use) Q3->Res_TAMRA No Res_Photo CHOOSE BDP TMR or Alexa 555 (Both superior to TAMRA) Q4->Res_Photo No (BDP acceptable) Res_Alexa CHOOSE Alexa Fluor 555 (Sulfonated/Hydrophilic) Q4->Res_Alexa Yes

Caption: Decision tree for selecting between BDP TMR, TAMRA, and Alexa Fluor derivatives based on assay constraints.

References

  • Lumiprobe Corporation. "BDP TMR Amine-Reactive Dye: Spectral Properties and Protocols." Lumiprobe Product Guide.

  • Thermo Fisher Scientific. "The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies." BODIPY Dye Series, Section 1.4.

  • National Institutes of Health (NIH). "Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells." PubMed Central.

  • AAT Bioquest. "The Spectra of BODIPY® Dyes." Spectrum Comparison Guide.

  • Interchim. "TAMRA and its derivatives: Technical Sheet." Interchim Application Notes.

Sources

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.